Product packaging for Myclobutanil(Cat. No.:CAS No. 88671-89-0)

Myclobutanil

Cat. No.: B1676884
CAS No.: 88671-89-0
M. Wt: 288.77 g/mol
InChI Key: HZJKXKUJVSEEFU-UHFFFAOYSA-N
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Description

Myclobutanil is a broad-spectrum systemic triazole fungicide with a molecular formula of C15H17ClN4 and a molecular weight of 288.78 g/mol . Its primary mode of action is the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes . By disrupting membrane function, this compound exhibits protective, eradicative, and curative properties against a wide range of fungal pathogens, including ascomycetes, basidiomycetes, and fungi imperfecti . This mechanism makes it a valuable compound for researching fungal control and resistance management. Commercially, it has been used to control diseases such as powdery mildew, rusts, and scab in various crops . For the research community, this compound offers significant investigative value. It serves as a key analyte in environmental fate studies, given its moderate persistence in soil systems and potential for leaching . Furthermore, this compound is a chiral compound, possessing a chiral centre that gives rise to (R)- and (S)-enantiomers . Research has shown that these enantiomers can degrade at different rates in biological systems and may exhibit enantioselective toxicity towards non-target organisms . This stereoisomerism presents a critical area for studying enantioselective interactions with enzymes like dehydrogenase, phosphatase, and protease . This compound is also used in toxicological and ecotoxicological research. Available data suggests it has moderate toxicity to birds, fish, aquatic invertebrates, and earthworms, and it is flagged for potential endocrine-disrupting effects . Genotoxicity studies, including Ames tests and assays on mammalian cells, have generally shown no evidence of mutagenic potential . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17ClN4 B1676884 Myclobutanil CAS No. 88671-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile
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InChI

InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3
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InChI Key

HZJKXKUJVSEEFU-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl
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Molecular Formula

C15H17ClN4
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DSSTOX Substance ID

DTXSID8024315
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Molecular Weight

288.77 g/mol
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Physical Description

Myclobutanil is a light yellow solid used as a fungicide., Light yellow solid; [Merck Index]
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Boiling Point

202 to 208 °C at 1 mm Hg
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Solubility

Soluble in common organic solvents, e.g. ketones, esters, alcohols and aromatic hydrocarbons, all 50 to 100 g/L. Insoluble in aliphatic hydrocarbons., Soluble in ethanol, benzene, ethyl acetate, and acetone., In water, 142 mg/L at 25 °C
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Vapor Pressure

0.0000016 [mmHg], 1.6X10-6 mm Hg at 25 °C
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Color/Form

Pale yellow solid., Light yellow crystals

CAS No.

88671-89-0
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Record name α-n-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile
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Melting Point

63 to 68 °C
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Foundational & Exploratory

Synthesis and chemical properties of myclobutanil

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Myclobutanil

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the code RH-3866, is a conazole fungicide first reported in 1986 and marketed around 1989.[1][2] It belongs to the triazole class of fungicides, which are renowned for their systemic, protective, and curative actions against a broad spectrum of fungal pathogens.[1][2] this compound is classified as a De-Methylation Inhibitor (DMI) and belongs to the Fungicide Resistance Action Committee (FRAC) Code 3.[3] Its primary application is in agriculture, where it is used to control diseases such as powdery mildew, scab, and various rusts on a wide range of crops, including grapes, almonds, and strawberries.[4][5] The efficacy of this compound stems from its specific mode of action: the inhibition of ergosterol biosynthesis, a process vital for the integrity of fungal cell membranes.[4][5][6] This guide provides a detailed examination of the synthetic pathways, core chemical properties, stereochemistry, and mechanism of action of this compound, offering field-proven insights for professionals in chemical research and development.

Chemical Identity and Physicochemical Properties

This compound is a light yellow, crystalline solid.[7][8] Its systemic nature allows it to be absorbed and translocated within plant tissues, primarily through the xylem, providing comprehensive protection against fungal infections.[9] The key physicochemical properties of this compound are summarized in the table below, which dictates its environmental behavior, solubility, and application formulations.

PropertyValueSource
IUPAC Name α-Butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile[7]
CAS Number 88671-89-0[7][8]
Molecular Formula C₁₅H₁₇ClN₄[1][7][8]
Molecular Weight 288.78 g/mol [7][8][9]
Melting Point 63-69 °C[8][9]
Boiling Point 202-208 °C at 1.0 mmHg[8][9]
Water Solubility 132-142 mg/L at 20-25 °C[2][8][9]
Vapor Pressure 1.6 x 10⁻⁶ Torr at 25 °C[8]
Log Kₒw (Octanol-Water Partition Coefficient) ~2.9[2][7]
Appearance Light yellow solid[2][7]

This compound is soluble in common organic solvents like ketones, esters, alcohols, and aromatic hydrocarbons (50-100 g/L), but insoluble in aliphatic hydrocarbons.[7][8]

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields. The most common pathway starts with 4-chlorophenylacetonitrile (also known as p-chlorobenzonitrile). The core strategy involves a sequential alkylation of the α-carbon.

Forward Synthesis Pathway

The synthesis can be broken down into three primary stages:

  • α-Butylation of 4-chlorophenylacetonitrile: The first step is the alkylation of the acidic α-carbon of 4-chlorophenylacetonitrile with a butylating agent, typically n-chlorobutane or another butyl halide. This reaction is performed under basic conditions using a strong base like sodium hydroxide and often employs a phase-transfer catalyst (e.g., tetrapropyl ammonium bromide) to facilitate the reaction between the aqueous and organic phases.[1] The product of this step is 2-(4-chlorophenyl)hexanenitrile.

  • Introduction of the Methylene Bridge: The intermediate, 2-(4-chlorophenyl)hexanenitrile, undergoes a second alkylation. This step introduces a methylene group that will later be functionalized to link the triazole ring. This is commonly achieved using a dihalomethane, such as dibromomethane or dichloromethane, in the presence of sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO).[1][7] This forms a halogenated intermediate, such as 1-chloro-2-nitrile-2-(4-chlorophenyl)hexane or its bromo-analogue.[1][10]

  • Nucleophilic Substitution with 1,2,4-Triazole: The final step involves the reaction of the halogenated intermediate with 1,2,4-triazole or its sodium/potassium salt.[1][7] This is a nucleophilic substitution reaction where the triazole anion displaces the halide, forming the final this compound molecule. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[1][10]

Synthesis_Pathway A 4-Chlorophenylacetonitrile B 2-(4-Chlorophenyl)hexanenitrile A->B + n-Butyl Halide (NaOH, Phase Transfer Catalyst) C 1-Halo-2-cyano-2-(4-chlorophenyl)hexane B->C + Dihalomethane (NaOH, DMSO) D This compound C->D + 1,2,4-Triazole (Base, DMSO)

Caption: General synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a conceptual representation based on established synthetic routes.[1][10]

Step 1: Synthesis of 2-(4-chlorophenyl)hexanenitrile

  • To a reaction vessel equipped with a stirrer, condenser, and dropping funnel, add 4-chlorophenylacetonitrile, n-chlorobutane, and a phase-transfer catalyst (e.g., a quaternary ammonium salt).[1]

  • With vigorous stirring, slowly add a concentrated aqueous solution of sodium hydroxide while maintaining the reaction temperature. The pH should be kept alkaline.[1]

  • After the addition is complete, continue stirring at a maintained temperature (e.g., 60-70°C) for several hours until TLC monitoring indicates the consumption of the starting material.[10]

  • Cool the reaction mixture, dilute with water, and neutralize with an acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., toluene), wash the organic phase with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.[10]

  • Purify the crude product by vacuum distillation to yield 2-(4-chlorophenyl)hexanenitrile.[10]

Step 2: Synthesis of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane

  • Dissolve the 2-(4-chlorophenyl)hexanenitrile from Step 1 in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Add dibromomethane and powdered sodium hydroxide.[10]

  • Stir the mixture at a controlled temperature for several hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase to obtain the crude bromo-intermediate.

Step 3: Synthesis of this compound

  • In a reaction vessel, prepare the sodium salt of 1,2,4-triazole by reacting it with a strong base, or use a pre-formed salt.

  • Dissolve the bromo-intermediate from Step 2 and the triazole salt in dimethyl sulfoxide (DMSO).[1][10]

  • Heat the mixture (e.g., 90-100°C) and maintain it for 8-10 hours.[10]

  • After the reaction is complete, cool the mixture. A significant portion of the DMSO may be removed by vacuum distillation.[10]

  • Add water and an extraction solvent (e.g., toluene). Separate the organic phase, wash with water, dry, and remove the solvent.[10]

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent like acetone to yield the final product.[10]

Chemical Properties and Reactivity

Stereochemistry

This compound possesses a chiral center at the α-carbon, which is bonded to the 4-chlorophenyl group, the butyl group, the cyano group, and the 1,2,4-triazol-1-ylmethyl group.[1] This chirality means that this compound exists as a pair of enantiomers: (R)-myclobutanil and (S)-myclobutanil.[1]

  • Differential Activity: Commercial this compound is typically sold as a racemic mixture (an equal mixture of both enantiomers).[1] However, studies have shown that the antifungal activity is enantioselective. The (R)-enantiomer is generally considered to be more biologically active against target fungi than the (S)-enantiomer.[1][11] Conversely, the (S)-enantiomer may exhibit higher toxicity towards non-target organisms.[11][12] This differential activity is a critical consideration in both efficacy and risk assessment.

Enantiomers R_img S_img

Caption: The (R) and (S) enantiomers of this compound.

Stability and Degradation

This compound is stable under normal storage conditions.[7] However, its fate in the environment is governed by several degradation pathways:

  • Hydrolytic Stability: It is stable to hydrolysis at pH levels of 5, 7, and 9 over a 28-day period at 28°C.[7] This indicates that hydrolysis is a negligible degradation pathway in common environmental pH ranges.[2]

  • Photodegradation: Aqueous solutions of this compound decompose when exposed to light. The half-life of this photolytic degradation varies significantly depending on the conditions, from approximately 222 days in sterile water to as low as 0.8 days in sensitized sterile water.[7] In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 2.3 days.[7]

  • Environmental Persistence: this compound is considered moderately persistent in soil and aquatic systems.[1][2] Field studies have estimated its soil half-life to be around 142 days under typical agricultural conditions.[2] Degradation in soil is primarily mediated by microbial activity.[2]

Mechanism of Action

This compound's fungicidal activity is derived from its ability to disrupt the biosynthesis of ergosterol, which is the primary sterol in fungal cell membranes and is analogous to cholesterol in mammalian cells.[6][13]

  • Enzyme Inhibition: this compound specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[9][13] This enzyme is crucial for the C14-demethylation step in the conversion of lanosterol to ergosterol.[13]

  • Disruption of Membrane Integrity: The inhibition of this enzyme leads to a depletion of ergosterol and a simultaneous accumulation of precursor sterols (e.g., methylated sterols) in the fungal cell.[4][6][13]

  • Fungistatic/Fungicidal Effect: The altered sterol composition disrupts the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and replication.[5][13]

MoA_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Intermediate Sterols Lanosterol->Intermediates Demethylation Enzyme 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Intermediates->Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane This compound This compound This compound->Enzyme INHIBITS Disrupted Disrupted Membrane (Leakage, Cell Death) This compound->Disrupted Enzyme->Intermediates

Caption: this compound inhibits 14α-demethylase, blocking ergosterol synthesis.

Analytical Methodologies

The quantification of this compound residues in various matrices, such as crops, soil, and water, is essential for regulatory compliance and food safety. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary analytical techniques employed.

  • Chromatographic Separation: Reversed-phase HPLC, often using a C18 column, is commonly used for the separation of this compound from matrix components.[14][15]

  • Detection: Detection is typically achieved using tandem mass spectrometry (HPLC-MS/MS), which provides high sensitivity and selectivity.[15] The analysis is often performed in positive electrospray ionization (ESI+) mode with selected ion monitoring (SIM).[15]

  • Sample Preparation: A widely adopted method for sample preparation, especially for food and agricultural samples, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. This involves an extraction with acetonitrile followed by a cleanup step using sorbents like primary secondary amine (PSA) and anhydrous magnesium sulfate.[15]

  • Chiral Analysis: To analyze the individual enantiomers, chiral liquid chromatography is required, often using specialized columns like the Chiralcel OD-RH.[14]

Analytical_Workflow Sample Sample (e.g., Grapes, Soil) Extraction QuEChERS Extraction (Acetonitrile) Sample->Extraction Cleanup Dispersive SPE Cleanup (PSA, MgSO₄) Extraction->Cleanup Analysis LC-MS/MS Analysis (C18 or Chiral Column) Cleanup->Analysis Quant Quantification Analysis->Quant

Caption: A typical workflow for the analysis of this compound residues.

Conclusion

This compound remains a significant fungicide in global agriculture due to its broad-spectrum efficacy and systemic properties. Its synthesis, while complex, follows established principles of organic chemistry, centering on the sequential alkylation of a substituted phenylacetonitrile. The chemical properties of this compound, particularly its moderate persistence and stereochemistry, are crucial determinants of its environmental fate and biological activity. The (R)-enantiomer's superior fungicidal potency highlights the importance of stereoselectivity in pesticide design. A thorough understanding of its mechanism—the targeted inhibition of 14α-demethylase—continues to inform the development of new antifungal agents and resistance management strategies. The robust analytical methods available ensure that its use can be monitored effectively to safeguard both crop yields and environmental health.

References

Topic: Genotoxic and Cytotoxic Effects of Myclobutanil on Plant Cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Myclobutanil, a triazole fungicide, is extensively used in agriculture to control a broad spectrum of fungal diseases on various crops, including fruits, vegetables, and ornamentals.[1][2] Its efficacy stems from its systemic nature and its specific mode of action, which involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[3][4][5] While effective, its application raises significant environmental and ecotoxicological concerns. This guide provides a comprehensive technical overview of the cytotoxic and genotoxic effects of this compound on plant cells. We will delve into the molecular mechanisms underpinning its toxicity, present detailed protocols for assessing these effects using the Allium cepa model system, and discuss the interpretation of key toxicological endpoints. This document is intended for researchers and scientists in the fields of environmental toxicology, plant biology, and drug development to facilitate a deeper understanding and standardized assessment of this compound's impact on plant systems.

Introduction to this compound: A Double-Edged Sword

This compound [(RS)-2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile] is a systemic fungicide that is absorbed by the plant and translocated throughout its tissues, offering both preventative and curative protection against fungal pathogens.[6][7] Its primary mode of action is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the production of ergosterol in fungi.[5][7] The disruption of the fungal cell membrane leads to cell lysis and death.[3]

However, the very chemical properties that make this compound an effective fungicide also pose risks to non-target organisms, including plants. Studies have demonstrated that this compound can persist in the environment and induce cellular toxicity.[8] This guide focuses specifically on its phytotoxic effects at the cellular level, exploring two key domains: cytotoxicity (the quality of being toxic to cells) and genotoxicity (the property of chemical agents that damages the genetic information within a cell).

Mechanistic Pathways of this compound-Induced Cellular Toxicity

The toxicity of this compound in plant cells is not a single event but a cascade of interconnected processes. The primary fungicidal action, while targeted at fungi, can have off-target effects on plant cellular machinery. Furthermore, exposure can induce secondary stress responses that lead to cellular damage.

  • Cytotoxicity: The primary cytotoxic effect observed is the inhibition of cell division. This is quantified by a decrease in the mitotic index (MI), which is the ratio of dividing cells to the total number of cells observed. A significant reduction in MI indicates that the substance is interfering with the cell cycle, potentially arresting cells in interphase and preventing them from entering mitosis. This disruption can lead to reduced growth, particularly in meristematic tissues like root tips.[9]

  • Genotoxicity: this compound has been shown to have a serious genotoxic effect, causing damage to the plant's DNA.[10][11] This can manifest in several ways:

    • DNA Sequence Changes: At the molecular level, this compound can cause alterations in DNA banding patterns, indicating changes in the DNA sequence.[1][8]

    • Chromosomal Aberrations (CAs): The most visible evidence of genotoxicity is the formation of structural and numerical chromosomal abnormalities. These aberrations are the result of DNA strand breaks or interference with the mitotic spindle apparatus. Common CAs induced by this compound include sticky chromosomes, chromosomal bridges, laggard chromosomes, and micronuclei.[8][12]

  • Oxidative Stress: While direct evidence in plants is an area of ongoing research, studies in other biological systems show that this compound can induce oxidative stress by promoting the generation of reactive oxygen species (ROS).[13][14] An excess of ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, contributing to both cytotoxic and genotoxic outcomes.

Below is a diagram illustrating the proposed pathways of this compound's toxic effects in a plant cell.

This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS DNA_Interaction Direct/Indirect DNA Interaction This compound->DNA_Interaction Spindle_Disruption Mitotic Spindle Disruption This compound->Spindle_Disruption OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (e.g., Lipid Peroxidation) OxidativeStress->CellDamage Cytotoxicity Cytotoxicity (Reduced Mitotic Index) CellDamage->Cytotoxicity DNA_Damage DNA Damage (e.g., Strand Breaks) DNA_Interaction->DNA_Damage CAs Chromosomal Aberrations (Bridges, Micronuclei) DNA_Damage->CAs Spindle_Disruption->CAs Genotoxicity Genotoxicity CAs->Genotoxicity

Caption: Proposed pathways of this compound-induced cytotoxicity and genotoxicity.

The Allium cepa Assay: A Model for Phytotoxicity Assessment

The Allium cepa (common onion) root tip assay is a validated and highly reliable biological system for evaluating the cytotoxicity and genotoxicity of chemical substances.[15][16] Its utility is grounded in several key advantages:

  • High Sensitivity: The meristematic cells in the root tips are highly sensitive to toxic compounds.[12]

  • Genetic Stability: A. cepa has a stable and well-characterized genome.

  • Large Chromosomes: It possesses a small number of large chromosomes (2n=16), which facilitates the accurate microscopic identification and scoring of chromosomal aberrations.[16]

Experimental Workflow for Allium cepa Assay

The workflow is designed to expose the actively growing root tips to the test substance and subsequently analyze the cellular consequences.

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Microscopic Analysis cluster_data Data Acquisition start Select healthy Allium cepa bulbs prep Remove outer scales, place in water for rooting start->prep treat Transfer rooted bulbs to This compound solutions (various concentrations) and a negative control (water) prep->treat fix Excise root tips, fix in Carnoy's fixative treat->fix hydrolyze Hydrolyze in 1N HCl fix->hydrolyze stain Stain with Aceto-orcein hydrolyze->stain squash Prepare squash slides stain->squash observe Observe under microscope (1000x) squash->observe score Score cells for mitotic stages and chromosomal aberrations observe->score calc Calculate Mitotic Index (MI) and Aberration Index (AI) score->calc

Caption: Standard experimental workflow for the Allium cepa genotoxicity assay.

Detailed Step-by-Step Protocol

This protocol is a self-validating system; the inclusion of a negative control (tap water) establishes the baseline for normal cell division, while a positive control (e.g., maleic hydrazide) confirms that the assay system is responsive to a known mutagen.

Materials:

  • Healthy, equal-sized Allium cepa bulbs

  • This compound stock solution

  • Glass beakers or vials

  • Carnoy's fixative (Ethanol: Chloroform: Acetic Acid, 6:3:1 v/v)

  • 1N Hydrochloric acid (HCl)

  • Aceto-orcein stain

  • Microscope slides and coverslips

  • Light microscope with oil immersion objective (1000x magnification)

  • Distilled water

Procedure:

  • Bulb Preparation: Carefully remove the dry outer scales of the onion bulbs, ensuring the root primordia at the base are not damaged.

  • Rooting: Place the base of each bulb in a beaker filled with tap water and keep in the dark at room temperature for 48-72 hours to stimulate root growth.

  • Treatment:

    • Prepare a series of this compound concentrations (e.g., 25, 50, 75, 100, 150 ppm) by diluting the stock solution with tap water.

    • Prepare a negative control group using only tap water.

    • Once roots have reached 2-3 cm in length, transfer the bulbs to the beakers containing the respective this compound solutions and the negative control.

    • Maintain the exposure for a defined period, typically 24, 48, or 72 hours.

  • Fixation: After the treatment period, excise 1-2 cm of the root tips from each bulb and immediately immerse them in Carnoy's fixative for at least 24 hours. This step halts all cellular activity and preserves the chromosome structure.

  • Hydrolysis: Transfer the fixed root tips into 1N HCl at 60°C for 5-10 minutes. This process softens the tissue and separates the cells for easier squashing.

  • Staining:

    • Carefully wash the root tips in distilled water to remove excess acid.

    • Place a root tip on a clean microscope slide and cut off the intensely stained meristematic region (the very tip).

    • Add a drop of aceto-orcein stain and allow it to sit for 10-15 minutes. This stain specifically binds to chromatin, making the chromosomes visible.

  • Slide Preparation: Place a coverslip over the stained root tip and gently tap it with the blunt end of a pencil to spread the cells. Then, apply firm pressure with your thumb over a piece of filter paper to create a thin monolayer of cells (squash preparation).

  • Microscopic Examination:

    • Examine the slides under a light microscope, starting at low power and moving to high power (1000x oil immersion) for detailed analysis.

    • For each concentration and control, score at least 1000 cells from multiple slides.

    • Count the number of cells in each phase of mitosis (prophase, metaphase, anaphase, telophase) and the number of interphase cells.

    • Identify and categorize any chromosomal aberrations observed in the mitotic cells.

Data Analysis and Interpretation

Key Endpoints
  • Mitotic Index (MI): A measure of cytotoxicity.

    • Formula: MI (%) = (Total number of dividing cells / Total number of cells scored) x 100

    • Interpretation: A statistically significant decrease in MI compared to the negative control indicates that this compound inhibits cell division, demonstrating a cytotoxic effect.[17]

  • Aberration Index (AI): A measure of genotoxicity.

    • Formula: AI (%) = (Total number of aberrant cells / Total number of dividing cells) x 100

    • Interpretation: A statistically significant, dose-dependent increase in AI indicates a clastogenic (chromosome-breaking) or aneugenic (spindle-disrupting) effect.[18]

Types of Chromosomal Aberrations

The types of aberrations provide insight into the mechanism of genotoxicity.

  • Clastogenic Effects (Chromosome Breakage):

    • Chromosome/Anaphase Bridges: Formed when broken chromosome ends fuse.[12]

    • Micronuclei: Small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[8]

  • Aneugenic Effects (Spindle Dysfunction):

    • C-mitosis: A colchicine-like effect where the spindle fails to form, leading to scattered chromosomes.[12]

    • Laggard Chromosomes: Chromosomes that fail to attach to the spindle and are left behind during anaphase.[12]

    • Vagrant Chromosomes: Chromosomes that move irregularly towards the poles.[16]

  • Other Abnormalities:

    • Sticky Chromosomes: Indicative of a toxic effect on the proteins of the chromosome, leading to an irreversible condensation.

Quantitative Data Summary

Research has shown that this compound's effects are dose and time-dependent.[8] The following table summarizes typical findings from an Allium cepa assay after exposure to this compound.

This compound Conc. (ppm)Mitotic Index (MI %)Aberration Index (AI %)**Predominant Aberrations Observed
0 (Control)9.5 ± 0.81.2 ± 0.3-
257.2 ± 0.64.5 ± 0.5Stickiness, Laggards
506.1 ± 0.58.9 ± 0.9Anaphase bridges, Stickiness
754.3 ± 0.415.6 ± 1.2Micronuclei, Bridges, C-mitosis
1502.9 ± 0.324.1 ± 1.8Micronuclei, Bridges, Stickiness
Values are illustrative and represent a typical dose-dependent decrease.
**Values are illustrative and represent a typical dose-dependent increase.
Data synthesized based on findings reported in Poyraz, 2022.[8][10]

The data clearly indicates that as the concentration of this compound increases, the rate of cell division (MI) decreases, while the frequency of genetic damage (AI) increases. A serious genotoxic effect is evident even at low doses of 25-50 ppm.[1][10][11]

Conclusion

This compound exhibits significant cytotoxic and genotoxic effects on plant cells. The primary mechanism of cytotoxicity is the inhibition of mitosis, leading to reduced cell proliferation. Its genotoxicity is characterized by the induction of a range of chromosomal aberrations, including bridges and micronuclei, which are indicative of both clastogenic and aneugenic actions. The Allium cepa root tip assay serves as a robust and sensitive tool for quantifying these toxicological endpoints. The dose-dependent nature of these effects underscores the potential risk associated with the accumulation of this compound residues in the environment. This guide provides the foundational knowledge and standardized protocols necessary for researchers to accurately assess the phytotoxicity of this compound and other agrochemicals.

References

An In-Depth Technical Guide on the Environmental Fate and Persistence of Myclobutanil in Agricultural Ecosystems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myclobutanil is a broad-spectrum, systemic fungicide belonging to the triazole class, widely utilized in agriculture to control a variety of fungal diseases on crops such as grapes, apples, and ornamentals.[1][2] Its efficacy is attributed to its role as a sterol demethylation inhibitor, which disrupts the synthesis of fungal cell membranes.[1][3] However, the environmental persistence and potential for off-site transport of this compound and its metabolites necessitate a thorough understanding of its environmental fate. This guide provides a comprehensive technical overview of the key processes governing the persistence and mobility of this compound in soil and aquatic environments, its degradation pathways, and its potential for bioaccumulation. Methodologies for its detection and analysis are also discussed, offering a critical resource for environmental risk assessment and management.

Physicochemical Properties Governing Environmental Behavior

This compound is a pale yellow crystalline solid with moderate solubility in water (approximately 132 mg/L at 20°C) and higher solubility in organic solvents.[1] Its octanol-water partition coefficient (log Kow) of about 2.9 indicates a moderate degree of lipophilicity.[1] This property influences its partitioning between soil, water, and biological tissues. The vapor pressure of this compound is low, suggesting that volatilization from soil and water surfaces is not a significant dissipation pathway.[4]

Table 1: Key Physicochemical Properties of this compound

PropertyValueImplication for Environmental Fate
Molecular FormulaC15H17ClN4-
Molecular Weight288.8 g/mol -
Water Solubility~132 mg/L (20°C)[1]Moderate potential for transport in runoff and leaching.
Vapor Pressure1.6 x 10-6 mm Hg (25°C)[4]Low potential for volatilization.
Log Kow2.9[1][4]Moderate potential for sorption to organic matter and bioaccumulation.
Henry's Law Constant4.3 x 10-9 atm-cu m/mole[4]Not expected to be an important fate process from water surfaces.

Environmental Fate in Soil Ecosystems

The persistence of this compound in soil is highly variable and influenced by soil properties, climate, and microbial activity.

Degradation and Persistence

Microbial Degradation: The primary mechanism for this compound degradation in soil is microbial activity.[1][5] Aerobic conditions generally favor its breakdown into less active metabolites.[1] Studies have shown that dissipation is significantly slower in sterilized soil, highlighting the critical role of microorganisms.[5] The rate of degradation can be influenced by soil organic matter content, with higher microbial biomass sometimes leading to faster dissipation.[5][6]

Abiotic Degradation:

  • Photolysis: Photodegradation on the soil surface can occur but is generally considered a minor dissipation pathway, especially when the compound is incorporated into the soil.[1]

  • Hydrolysis: this compound is stable to hydrolysis at environmentally relevant pH ranges (5, 7, and 9).[1][4]

Half-Life: The dissipation half-life (DT50) of this compound in soil can range widely, from as short as 11-19 days to several months.[7][8] Some field studies have reported soil half-lives of around 142 days under typical agricultural conditions.[1] In anaerobic soil conditions, the half-life can be significantly longer, with reports of up to 574 days.[5][7][8]

Mobility and Sorption

This compound's mobility in soil is governed by its sorption to soil particles. With a moderate affinity for organic matter, it tends to partition between the soil and water phases.[1] The soil organic carbon-water partitioning coefficient (Koc) is estimated to be around 950, suggesting low to moderate mobility.[4] However, under conditions of heavy rainfall and in permeable soils, leaching into groundwater can occur.[1] Its moderate mobility raises concerns for potential contamination of aquatic habitats downstream of treated fields.[1]

Environmental Fate in Aquatic Ecosystems

This compound can enter aquatic systems through surface runoff and leaching from agricultural fields.[1] Its fate in water is influenced by photolysis, microbial degradation, and partitioning to sediment.

Degradation and Persistence

Photolysis: In aqueous solutions, this compound is susceptible to photolysis. The half-life for photolytic degradation can vary significantly depending on the presence of photosensitizers, ranging from 25 to 222 days in sterile water.[4]

Hydrolysis: As in soil, this compound is stable to hydrolysis in aquatic environments across a range of pH values.[1][4] This means that contaminated water bodies may retain residues for extended periods.[1]

Microbial Degradation: Microbial activity in water and sediment contributes to the degradation of this compound. However, persistence can be extended in anaerobic sediments.[1]

Partitioning and Bioaccumulation

Due to its moderate lipophilicity, this compound is expected to adsorb to suspended solids and sediment in aquatic systems.[1][4] This partitioning can act as a sink, but also a long-term source of the compound. An estimated bioconcentration factor (BCF) of 37 suggests a moderate potential for bioaccumulation in aquatic organisms.[4] Regulatory agencies classify this compound as moderately toxic to fish and aquatic invertebrates.[1]

Degradation Pathways and Metabolites

The degradation of this compound in the environment leads to the formation of several metabolites. A key metabolite is α-(3-hydroxybutyl)-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile (RH-9090), which is a hydroxy-myclobutanil.[9] Other metabolites can also be formed through various hydroxylation and cleavage reactions. The environmental fate and toxicity of these metabolites are also important considerations in a comprehensive risk assessment.

Caption: Simplified degradation pathway of this compound.

Experimental Protocols for Environmental Fate Studies

The following are generalized protocols for key experiments used to assess the environmental fate of this compound.

Aerobic Soil Metabolism Study (OECD 307)

Objective: To determine the rate and route of this compound degradation in soil under aerobic conditions.

Methodology:

  • Soil Selection: Select at least three different soil types with varying textures, organic matter content, and pH.

  • Test Substance Application: Apply radiolabeled ([¹⁴C]) this compound to fresh soil samples at a concentration relevant to field application rates.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring adequate air exchange.

  • Sampling: Collect soil samples at predetermined intervals over a period of up to 120 days.

  • Extraction and Analysis: Extract this compound and its degradation products from the soil samples using appropriate solvents. Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS) to identify and quantify the parent compound and its metabolites.

  • Data Analysis: Determine the dissipation half-life (DT50) of this compound and the formation and decline of major metabolites.

Caption: Workflow for an aerobic soil metabolism study.

Adsorption/Desorption Study (OECD 106)

Objective: To determine the extent of this compound sorption to soil and its potential for leaching.

Methodology:

  • Soil and Solution Preparation: Use the same soils as in the metabolism study. Prepare a solution of radiolabeled this compound in 0.01 M CaCl₂.

  • Adsorption Phase: Add the this compound solution to soil samples in centrifuge tubes. Shake the tubes for a defined period (e.g., 24 hours) to reach equilibrium.

  • Centrifugation and Analysis: Centrifuge the samples to separate the soil and aqueous phases. Analyze the concentration of this compound remaining in the aqueous phase.

  • Desorption Phase: Replace a portion of the supernatant with a fresh CaCl₂ solution. Resuspend the soil and shake for the same equilibrium period.

  • Analysis and Calculation: Analyze the this compound concentration in the aqueous phase after desorption. Calculate the adsorption (Kd) and desorption coefficients, and normalize to organic carbon content to obtain Koc.

Analytical Methodologies for Residue Analysis

Accurate determination of this compound residues in environmental matrices is crucial for monitoring and risk assessment.

Sample Preparation: A common extraction method for soil and plant matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves extraction with acetonitrile followed by a cleanup step.[10][11]

Instrumentation:

  • Gas Chromatography (GC): GC coupled with a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) has been traditionally used.[12]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques, coupled with tandem mass spectrometry (MS/MS), are now widely used for their high sensitivity and selectivity in complex matrices.[10][11]

Method Validation: Analytical methods should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[11]

Conclusion and Future Perspectives

This compound is a moderately persistent fungicide in the environment, with microbial degradation being the primary dissipation pathway in soil. Its moderate mobility poses a potential risk of contamination to aquatic ecosystems. Future research should focus on the enantioselective fate of this compound, as different stereoisomers can exhibit different biological activities and degradation rates.[7] Further investigation into the ecotoxicological effects of its metabolites is also warranted for a more complete environmental risk profile. Understanding these aspects will be critical for developing sustainable agricultural practices that minimize the environmental impact of this widely used fungicide.

References

Methodological & Application

Application Note: A Robust HPLC-MS/MS Method for the Quantitative Analysis of Myclobutanil Residues in Produce

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Myclobutanil is a widely used conazole fungicide effective against a broad spectrum of fungal diseases in various agricultural products, including fruits, vegetables, and nuts.[1] Its systemic nature allows it to be absorbed and distributed throughout the plant, providing comprehensive protection. However, this systemic activity also leads to the potential for residues in the final consumable produce. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) have established Maximum Residue Levels (MRLs) for this compound in different commodities to ensure consumer safety.[2][3] Consequently, sensitive and reliable analytical methods are imperative for the routine monitoring of this compound residues in diverse and complex food matrices.

This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound residues. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, which has proven to be highly efficient for multi-residue pesticide analysis in food samples.[4][5][6][7][8][9] The subsequent analysis by HPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the necessary specificity and low detection limits to meet and exceed global regulatory requirements.

Principle of the Method

The analytical workflow is based on the extraction of this compound from a homogenized produce sample using acetonitrile, followed by a salting-out partitioning step with magnesium sulfate and sodium chloride. A dispersive solid-phase extraction (dSPE) cleanup is then performed on an aliquot of the extract to remove matrix co-extractives. The final, cleaned extract is analyzed by reverse-phase HPLC coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved using an internal standard or matrix-matched calibration curve to compensate for matrix effects and ensure accuracy.[10][11]

I. Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (all HPLC or LC-MS grade). Formic acid (FA, ~98% purity).

  • Standards: this compound certified reference material (CRM), purity >99%. This compound-d4 (or other suitable isotopically labeled internal standard).

  • Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent. Pre-packaged QuEChERS extraction and dSPE kits are recommended for convenience and consistency.

  • Sample Matrices: A variety of fresh produce (e.g., strawberries, tomatoes, leafy greens) should be sourced for method development and validation.[1][7][10]

II. Instrumentation and Analytical Conditions

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is required. The following are typical operational parameters that should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)[7]
Mobile Phase A Water with 0.1% Formic Acid and 4 mM Ammonium Acetate[7]
Mobile Phase B Methanol with 0.1% Formic Acid and 4 mM Ammonium Acetate[7]
Flow Rate 0.3 mL/min[7]
Injection Volume 5 µL[7]
Column Temperature 40 °C[7]
Gradient Program Optimized to ensure separation from matrix interferences. A typical gradient starts at 10% B, ramps to 95% B, holds, and re-equilibrates.

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Source Voltage 3000 V[7]
Source Temperature 150 °C[7]
Desolvation Temperature 400 °C[7]
Desolvation Gas Flow 800 L/h[7]
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 3: this compound MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
This compound289.1[12][13][14]70.2[12]18[12]125.1[12]32[12]

Rationale: The precursor ion [M+H]⁺ for this compound is m/z 289.1. The quantifier transition (289.1 -> 70.2) is selected for its high abundance and specificity, providing the best signal-to-noise ratio for quantification. The qualifier transition (289.1 -> 125.1) serves as a confirmation of the analyte's identity. The ratio of the quantifier to qualifier peak areas should remain constant across standards and samples.

III. Experimental Protocols

A. Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound CRM and dissolve in 10 mL of acetonitrile.

  • Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with acetonitrile.

  • Working Standard Solutions (0.001 - 0.1 µg/mL): Prepare a series of calibration standards by serially diluting the intermediate stock solution with acetonitrile or blank matrix extract.[7] The use of matrix-matched standards is highly recommended to mitigate ion suppression or enhancement effects from the sample matrix.[11][15]

B. Sample Preparation (Modified QuEChERS Protocol)

The QuEChERS method is a streamlined approach that combines extraction and cleanup into a few simple steps, significantly reducing sample preparation time and solvent consumption.[9][16]

  • Homogenization: Weigh 10-15 g of a representative portion of the produce sample into a blender and homogenize until a uniform consistency is achieved. For dry commodities, a wetting step with a defined amount of water may be necessary before homogenization.[9]

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute. This step partitions the this compound into the acetonitrile layer.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing PSA and C18 sorbents (e.g., 25 mg of each).[7]

    • Rationale: PSA is effective at removing organic acids, sugars, and some pigments, while C18 removes non-polar interferences like fats and waxes.[1][10]

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and dilute it as necessary with the initial mobile phase composition (e.g., 1:1 with water) to ensure chromatographic peak shape integrity.[7]

    • Filter the final extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

C. Method Validation

The analytical method should be validated according to established guidelines such as SANTE/11312/2021 to ensure its performance is fit for purpose.[4][5][7] Key validation parameters include:

  • Linearity: Assessed by analyzing the calibration standards over the desired concentration range. A correlation coefficient (r²) of >0.99 is typically required.[11]

  • Accuracy (Recovery): Determined by analyzing blank produce samples spiked with this compound at multiple concentration levels (e.g., 0.01, 0.1, and 0.5 mg/kg).[7] Mean recoveries should fall within the 70-120% range.[4][5][11]

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should typically be ≤20%.[11]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. Often defined as a signal-to-noise ratio of 10.[8] The LOQ for this compound in produce is typically in the low µg/kg range (e.g., 2 µg/kg).[1][10]

  • Matrix Effect: Evaluated by comparing the response of a standard in solvent to the response of a standard in a blank matrix extract. This is crucial for determining the need for matrix-matched calibration.[11]

IV. Workflow Visualization

The overall analytical process can be summarized in the following workflow diagram.

Myclobutanil_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Produce Sample Homogenize Homogenize Sample->Homogenize Extract QuEChERS Extraction (Acetonitrile + Salts) Homogenize->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Cleanup dSPE Cleanup (PSA + C18) Centrifuge1->Cleanup Supernatant Centrifuge2 Centrifuge Cleanup->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter Supernatant HPLC HPLC Separation (C18 Column) Filter->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Quantify Quantification (Matrix-Matched Curve) MSMS->Quantify Report Final Report Quantify->Report

Caption: Workflow for this compound Residue Analysis.

V. Conclusion

The described HPLC-MS/MS method provides a robust and reliable tool for the quantitative analysis of this compound residues in a wide range of produce. The combination of a streamlined QuEChERS sample preparation protocol with the high selectivity and sensitivity of tandem mass spectrometry allows for the accurate determination of this compound at levels well below established regulatory limits. Proper method validation is crucial to ensure the generation of defensible data for food safety monitoring and regulatory compliance.

VI. References

  • Residue Analysis and Degradation Studies of Fenbuconazole and this compound in Strawberry by Chiral High-Performance Liquid Chromatography–Tandem Mass Spectrometry. ACS Publications. 10

  • Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect. PubMed. 4

  • Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect. Universidade NOVA de Lisboa. 5

  • Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect | Request PDF. ResearchGate. 6

  • Food Science of Animal Resources Vol. 41, No. 5, 2021 - Supplementary Materials - Table S1. LC-MS/MS instrumental conditions for 365 target analytes. 12

  • Dissipation, Processing Factors and Dietary Exposure Assessment of this compound in Tomato. MDPI. 7

  • Residue Analysis and Degradation Studies of Fenbuconazole and this compound in Strawberry by Chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry. PubMed. 1

  • Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry. PMC - NIH. 11

  • Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan. 8

  • A Comprehensive Approach to Pesticide Residue Testing, Including Non-Target Analysis, for Fruits, Vegetables, and Nuts. 9

  • Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues. Google Patents. 13

  • Review of the existing maximum residue levels for this compound according to Article 12 of Regulation (EC) No 396/2005. PubMed. 17

  • Automated QuEChERS Tips for Analysis of Pesticide Residues in Fruits and Vegetables by GC-MS. 18

  • Analysis of Pesticide Residues in Fruits and Vegetables Using Modified QuEChERS Method. 16

  • A Spectrophotometric Determination of this compound and it's Applications. Journal of Ravishankar University. 19

  • Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues. Google Patents. 14

  • LC-MS/MS method for simultaneous determination of this compound, hexaconazole, diniconazole, epoxiconazole and tetraconazole enantiomers in soil and earthworms. ResearchGate. 20

  • This compound; Pesticide Tolerance. Federal Register. 2

  • This compound; Pesticide Tolerance. Federal Register. 3

  • Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. SciELO. 21

  • REGULATIONS. 22

  • Determination of Different Classes of Pesticide Residues in Processed Fruits and Vegetables by LC-MS Using the TSQ Quantum Ultra According to EU Directive 91/414 EEC. 23

  • Independent-laboratory-method-validation-for-the-determination-of-myclobutanil-residues-in-cucumber.pdf. TSI Journals. 24

  • Evaluation of confirmatory data following the Article 12 MRL review for this compound. EFSA. 25

  • Analysis of Residual Pesticides and Mycotoxins in Cannabis Using UPLC-MS/MS and GC-MS/MS to Meet. 26

  • Analysis of Multipesticide Residues in Tobacco. Agilent. 27

  • Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. 15

References

Application Note: A Validated Chiral HPLC-MS/MS Method for the Enantioselective Analysis of Myclobutanil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Myclobutanil is a widely used triazole fungicide characterized by a single chiral center, existing as two enantiomers. It is well-documented that these enantiomers exhibit significant differences in biological activity, toxicity, and environmental degradation pathways.[1][2] Consequently, enantioselective analysis is critical for accurate risk assessment, environmental monitoring, and regulatory compliance. This application note presents a robust and validated method for the enantioselective separation and quantification of this compound enantiomers using chiral High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method employs a polysaccharide-based chiral stationary phase under reversed-phase conditions, providing excellent resolution and sensitivity for the analysis of this compound in complex matrices.

Introduction: The Importance of Chirality in this compound

This compound, [2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile], is a systemic fungicide effective against a broad spectrum of fungal diseases in crops such as grapes, cucumbers, and almonds.[3] The presence of a stereocenter means it exists as R-(-)-myclobutanil and S-(+)-myclobutanil. While enantiomers possess identical physicochemical properties, their interactions with other chiral molecules—such as enzymes, receptors, and other biological macromolecules—are often stereoselective.

Research has demonstrated this enantioselectivity in this compound's biological and toxicological profile:

  • Bioactivity: The (+)-enantiomer has been shown to be 1.79 to 1.96 times more active against certain fungal pathogens than the (-)-enantiomer.[2]

  • Toxicity: Studies on aquatic organisms like Scenedesmus obliquus revealed that (+)-myclobutanil is more toxic than its antipode.[1]

  • Metabolism: In human metabolism studies, the R-(-)-myclobutanil enantiomer was not metabolized by CYP450 enzymes, suggesting it could persist longer in the body and potentially cause toxic effects, whereas the S-(+)-enantiomer is more readily metabolized.[4]

  • Environmental Fate: Enantioselective degradation is frequently observed in soil and plants, often leading to an enrichment of the less active or more persistent enantiomer over time.[5][6]

These differences underscore the necessity of analytical methods that can distinguish between and accurately quantify individual enantiomers, as evaluating the racemic mixture alone can lead to an incomplete or misleading assessment of its environmental impact and toxicological risk.[7] Chiral liquid chromatography is the most widely used technique for this purpose, offering high efficiency and a variety of selective stationary phases.[8]

Principle of Chiral Separation

The successful separation of enantiomers on a chiral stationary phase (CSP) relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds, including triazole fungicides.[9][10]

The separation mechanism involves a combination of intermolecular interactions, including:

  • Hydrogen Bonding: Interactions between polar groups on the analyte (e.g., the nitrile and triazole nitrogens in this compound) and the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Interactions: Stacking between the aromatic rings of this compound (chlorophenyl group) and the phenyl groups of the CSP.

  • Dipole-Dipole Interactions: Occurring between polar functional groups.

  • Steric Hindrance: The three-dimensional structure of the CSP creates chiral grooves and cavities. One enantiomer fits more favorably into these spaces than the other, leading to a difference in retention time.[11]

For this application, a cellulose-based CSP, the Chiralcel OD-RH , was selected. This CSP is known for its excellent chiral recognition capabilities for a broad range of compounds under reversed-phase conditions, which offers direct compatibility with mass spectrometry detection.[6][9]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the sample preparation and analysis of this compound enantiomers.

Reagents and Materials
  • Standards: Racemic this compound, S-(+)-myclobutanil, and R-(-)-myclobutanil (all >98% purity).

  • Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Methanol (HPLC grade), and Ultrapure Water (18.2 MΩ·cm).

  • Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, and C18 sorbent.

  • Columns: Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm particle size) or equivalent cellulose-based reversed-phase chiral column.

  • Syringe Filters: 0.22 µm PTFE or Nylon.

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of racemic this compound and each individual enantiomer into separate 10 mL volumetric flasks. Dissolve and dilute to volume with ACN. Store at 4°C.

  • Working Standard Solutions (0.005 to 1.0 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with ACN. For matrix-matched calibration, the final dilution should be made in the blank matrix extract.

Sample Preparation (QuEChERS Method for Soil or Produce)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from complex matrices.[12]

  • Homogenization: Weigh 10 g of the homogenized sample (e.g., soil, cucumber) into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of ACN to the tube. Cap tightly and shake vigorously for 1 minute.

  • Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer a 1 mL aliquot of the upper ACN layer into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

  • Final Centrifugation: Vortex for 30 seconds, then centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

G sample sample extract extract sample->extract Vortex 1 min salt salt extract->salt Shake 1 min cent1 cent1 salt->cent1 dspe dspe cent1->dspe Transfer 1 mL supernatant cent2 cent2 dspe->cent2 Vortex 30s lcms lcms cent2->lcms Filter (0.22 µm) & Inject data data lcms->data Chromatogram

Chiral LC-MS/MS Analysis

The instrumental analysis is performed using an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

Parameter Condition
Analytical Column Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm)
Mobile Phase Isocratic: 70% Acetonitrile / 30% Water
Flow Rate 0.5 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 150°C
Desolvation Temp. 400°C
Capillary Voltage 3.0 kV
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 289.2
Product Ion 1 (m/z) 70.0 (Quantifier)
Product Ion 2 (m/z) 125.0 (Qualifier)
Collision Energy 20 V (for m/z 70.0), 30 V (for m/z 125.0)
Table 1: Optimized Chiral LC-MS/MS Method Parameters. These conditions are based on established methods and provide a robust starting point for analysis.[7]

Under these conditions, baseline separation of the two enantiomers is expected, with typical retention times of approximately 5.8 minutes for (+)-myclobutanil and 6.7 minutes for (-)-myclobutanil.[7]

Method Validation

To ensure the reliability and trustworthiness of the analytical results, the method must be validated according to established guidelines, such as those from SANTE/11312/2021.[13] The following parameters should be assessed.

Parameter Criteria Typical Performance
Linearity R² > 0.99 for calibration curves (0.005 - 1.0 µg/mL)R² ≥ 0.998
Limit of Detection (LOD) Signal-to-Noise (S/N) ratio ≥ 3~0.2 µg/kg in matrix
Limit of Quantification (LOQ) S/N ratio ≥ 10; lowest validated spike level~0.5 µg/kg in matrix
Accuracy (Recovery) 70-120% at three fortification levels (e.g., 10, 50, 500 µg/kg)80-110%
Precision (RSD) Repeatability (RSDr) ≤ 20%< 10%
Table 2: Summary of Method Validation Parameters and Typical Performance.

Matrix Effect: The matrix effect should be evaluated by comparing the slope of the matrix-matched calibration curve to that of the solvent-based calibration curve. For this compound in matrices like wheat or cucumber, a moderate signal suppression or enhancement can occur, making matrix-matched calibration essential for accurate quantification.[14]

Results and Data Interpretation

A successful chiral separation will yield two distinct, well-resolved Gaussian peaks in the chromatogram corresponding to the two enantiomers.

Data Analysis:

  • Peak Integration: Integrate the area of the quantifier MRM transition (289.2 -> 70.0) for each enantiomer.

  • Quantification: Determine the concentration of each enantiomer using the matrix-matched calibration curve.

  • Enantiomeric Fraction (EF): To describe the enantiomeric composition, calculate the Enantiomeric Fraction (EF) using the following formula: EF = C(+) / (C(+) + C(-)) Where C(+) and C(-) are the concentrations of the (+)- and (-)-enantiomers, respectively. An EF of 0.5 indicates a racemic mixture. An EF > 0.5 indicates an enrichment of the (+)-enantiomer, while an EF < 0.5 indicates an enrichment of the (-)-enantiomer.

G node_racemate node_racemate node_csp node_csp node_racemate->node_csp Passes through node_separation node_separation node_csp->node_separation Enables node_detection node_detection node_separation->node_detection node_quant node_quant node_detection->node_quant

Conclusion

This application note details a validated, sensitive, and selective chiral HPLC-MS/MS method for the enantioselective analysis of the fungicide this compound. The use of a polysaccharide-based chiral stationary phase (Chiralcel OD-RH) under reversed-phase conditions allows for the effective baseline separation of the S-(+)- and R-(-)-enantiomers. The protocol, incorporating a standard QuEChERS sample preparation, is applicable to complex matrices such as soil and agricultural products. By enabling the accurate quantification of individual enantiomers, this method provides a critical tool for researchers, regulators, and drug development professionals to conduct more precise environmental fate studies and toxicological risk assessments, ultimately supporting the safer and more effective use of chiral pesticides.

References

Application Note: High-Recovery Extraction of Myclobutanil from Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the extraction of the fungicide myclobutanil from challenging and diverse sample matrices, such as produce, soil, and cannabis. This compound is a systemic fungicide widely used in agriculture that requires robust analytical surveillance due to regulatory limits and potential health concerns.[1] This guide details two field-proven protocols: the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and the classic Solid-Phase Extraction (SPE) technique. We will delve into the mechanistic principles behind each protocol, offering step-by-step workflows and explaining the critical rationale behind each experimental choice. This ensures that researchers, scientists, and quality control professionals can not only replicate these methods but also adapt them to novel matrices with a foundational understanding of the underlying chemistry.

Introduction: The Challenge of this compound Analysis

This compound is a triazole fungicide effective against a broad spectrum of fungal pathogens like powdery mildew.[1] Its systemic nature means it is absorbed and translocated within the plant, making it present throughout the plant material, not just on the surface. Its chemical properties—moderate water solubility and persistence in soil and aquatic environments—necessitate sensitive and accurate monitoring to ensure compliance with Maximum Residue Limits (MRLs).[2][3]

Extracting this compound from complex matrices presents significant analytical challenges. Co-extractives such as pigments (chlorophyll), sugars, organic acids, and lipids can interfere with downstream analysis, primarily Liquid or Gas Chromatography coupled with Mass Spectrometry (LC-MS/MS or GC-MS/MS). This interference, known as the "matrix effect," can suppress or enhance the analyte signal, leading to inaccurate quantification.[4] Therefore, an effective extraction protocol must not only efficiently isolate this compound but also sufficiently clean the sample extract to minimize matrix effects.

A particular area of concern is the analysis of this compound in cannabis. When cannabis products contaminated with this compound are heated (e.g., through smoking or vaporization), the fungicide can decompose into toxic compounds, including hydrogen cyanide.[5][6] This elevates the importance of having highly reliable and sensitive extraction methods for this specific matrix.

Comparative Overview of Extraction Methodologies

Two primary methods have proven effective for this compound extraction: QuEChERS and Solid-Phase Extraction (SPE).

  • QuEChERS: This technique has become the gold standard for multi-residue pesticide analysis in food and agricultural products due to its speed, simplicity, and low solvent consumption.[7] It combines a salting-out liquid-liquid extraction with a dispersive solid-phase extraction (d-SPE) cleanup step. It is highly versatile and validated under official methods like AOAC 2007.01.[4][8]

  • Solid-Phase Extraction (SPE): A classic chromatographic technique, SPE offers a more rigorous and often more effective cleanup than d-SPE.[9][10] It involves passing the sample extract through a packed cartridge containing a solid sorbent. While typically more time-consuming and solvent-intensive than QuEChERS, SPE can provide a cleaner final extract, which is beneficial for minimizing matrix effects in particularly "dirty" samples.[9][10]

The choice between QuEChERS and SPE depends on the specific matrix, the required throughput, the available equipment, and the desired level of extract cleanliness.

Table 1: Performance Comparison of QuEChERS and SPE for this compound Extraction
ParameterQuEChERS (AOAC 2007.01 Method)Solid-Phase Extraction (C18)
Principle Acetonitrile extraction followed by salting-out partitioning and dispersive SPE cleanup.Analyte retention on a solid sorbent followed by interference washing and selective elution.
Matrices High-moisture foods (fruits, vegetables), soil, cannabis.[7][9]Aqueous samples (water), soil extracts, wine, complex food extracts.[5]
Typical Recovery 70–120%[7]70–132%[5]
Precision (%RSD) Generally ≤15%[4]Generally ≤20%[5]
Speed/Throughput HighModerate
Solvent Usage LowModerate to High
Cleanup Efficacy Good to Very GoodVery Good to Excellent[9][10]
Cost per Sample LowModerate

Protocol 1: The QuEChERS Method (Based on AOAC 2007.01)

The QuEChERS method is a two-stage process: an extraction and partitioning stage, followed by a dispersive SPE (d-SPE) cleanup stage. This protocol is particularly effective for high-moisture matrices like fruits and vegetables. For low-moisture samples like dried cannabis or soil, a hydration step is critical.

Rationale of the QuEChERS Workflow

The power of QuEChERS lies in its simplicity and effectiveness.

  • Homogenization: Creates a large surface area for efficient solvent contact. For dry samples, adding water is crucial to facilitate the partitioning of pesticides into the acetonitrile.

  • Acetonitrile Extraction: Acetonitrile is used because it is miscible with water, allowing it to penetrate the aqueous environment of the sample and efficiently extract a wide range of pesticides, including this compound.

  • Salting-Out Partitioning: The addition of salts, primarily magnesium sulfate (MgSO₄) and sodium acetate or citrate, induces a phase separation between the water from the sample and the acetonitrile. MgSO₄ absorbs water, enhancing the partitioning of pesticides into the acetonitrile layer. The buffering salts help maintain a stable pH to protect pH-labile pesticides.

  • Dispersive SPE (d-SPE) Cleanup: A portion of the acetonitrile supernatant is mixed with a small amount of sorbent(s) to remove co-extracted matrix interferences.

QuEChERS Experimental Workflow Diagram

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup d-SPE Cleanup Homogenize 1. Homogenize Sample (e.g., 10-15g fruit) Hydrate 2. Hydrate (if needed) (e.g., add water to cannabis/soil) AddSolvent 3. Add Acetonitrile (+ Internal Standard) Hydrate->AddSolvent AddSalts 4. Add QuEChERS Salts (MgSO4, Buffer) AddSolvent->AddSalts Shake 5. Shake Vigorously (1 min) AddSalts->Shake Centrifuge1 6. Centrifuge (≥3000 x g, 5 min) Shake->Centrifuge1 Transfer 7. Transfer Aliquot of Acetonitrile Supernatant Centrifuge1->Transfer AddSorbent 8. Add to d-SPE Tube (MgSO4 + Sorbent) Transfer->AddSorbent Vortex 9. Vortex (30 sec) AddSorbent->Vortex Centrifuge2 10. Centrifuge (≥3000 x g, 5 min) Vortex->Centrifuge2 Analyze 11. Analyze Final Extract (LC-MS/MS or GC-MS/MS) Centrifuge2->Analyze

QuEChERS workflow for this compound extraction.
Detailed QuEChERS Protocol

Materials:

  • Homogenizer (e.g., blender, cryogenic mill)

  • 50 mL polypropylene centrifuge tubes

  • Centrifuge capable of ≥3000 x g

  • Vortex mixer

  • Acetonitrile (pesticide residue grade)

  • QuEChERS extraction salts (e.g., AOAC 2007.01 pouch: 6 g anhydrous MgSO₄, 1.5 g sodium acetate)

  • d-SPE cleanup tubes (2 mL or 15 mL) containing anhydrous MgSO₄ and appropriate sorbent(s)

Procedure:

  • Sample Preparation: Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube. For dry matrices (<80% water), weigh 1-2 g of sample, add an appropriate amount of reagent water to bring the total water content to ~10 mL, and allow the sample to hydrate for 15-30 minutes.

  • Extraction: Add 10-15 mL of 1% acetic acid in acetonitrile to the tube. If using, add internal standards at this stage.

  • Partitioning: Add the QuEChERS extraction salt packet.[4] Seal the tube tightly and shake vigorously for 1 minute. Mechanical shaking is recommended for consistency.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes. Three layers should form: a solid layer of sample material at the bottom, a small aqueous layer, and the top acetonitrile layer containing the pesticides.

  • d-SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing the appropriate sorbent mixture.

  • Vortex & Centrifuge: Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed for 2-5 minutes to pellet the sorbent.

  • Final Extract: Carefully transfer the supernatant into an autosampler vial for analysis by LC-MS/MS or GC-MS/MS.

Choosing the Right d-SPE Sorbent

The selection of the d-SPE sorbent is critical and depends entirely on the matrix composition.

  • Primary Secondary Amine (PSA): This is the most common sorbent. It is a weak anion exchanger effective at removing organic acids, certain sugars, and fatty acids that are common in fruit and vegetable extracts.[8]

  • Endcapped C18 (Octadecylsilane): This is a nonpolar sorbent used for matrices with high fat or lipid content, such as cannabis, nuts, or avocado. It works by retaining long-chain fatty acids and other nonpolar interferences.[8]

  • Graphitized Carbon Black (GCB): GCB is highly effective at removing pigments, especially chlorophyll and carotenoids, from green vegetables like spinach.[8] Caution: GCB can adsorb planar pesticides like this compound if used in excessive amounts, potentially leading to low recovery. Use the minimum amount necessary.

Table 2: Recommended d-SPE Sorbent Combinations for Various Matrices

Matrix TypePrimary InterferencesRecommended Sorbents (per mL of extract)
General Fruits & Vegetables (e.g., Grapes, Tomato)Organic Acids, Sugars150 mg MgSO₄ + 50 mg PSA
High-Fat Matrices (e.g., Cannabis, Avocado)Lipids, Fatty Acids150 mg MgSO₄ + 50 mg PSA + 50 mg C18
High-Pigment Matrices (e.g., Spinach, Kale)Chlorophyll, Carotenoids150 mg MgSO₄ + 50 mg PSA + 7.5-15 mg GCB
High-Fat & High-Pigment (e.g., Cannabis)Lipids, Chlorophyll150 mg MgSO₄ + 50 mg PSA + 50 mg C18 + 7.5-15 mg GCB

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a powerful cleanup technique that relies on the principles of liquid chromatography to separate the analyte of interest from matrix interferences. It is particularly useful when QuEChERS does not provide a sufficiently clean extract for sensitive analysis.

Rationale of the SPE Workflow

The SPE process involves four distinct steps. For this compound, which is moderately nonpolar, a reversed-phase sorbent like C18 is typically used.

  • Conditioning: The sorbent is wetted with a solvent like methanol to activate the bonded functional groups (the C18 chains). This is essential for ensuring proper interaction between the sorbent and the analyte.[8]

  • Equilibration: The sorbent is flushed with a solvent similar in composition to the sample matrix (e.g., water) to prepare it for sample loading.[8]

  • Sample Loading: The sample extract is passed through the cartridge. This compound, being moderately nonpolar, will be retained on the C18 sorbent while highly polar interferences pass through to waste.

  • Washing: A weak solvent (e.g., water or a low-percentage organic solvent mixture) is passed through the cartridge to wash away remaining polar interferences without dislodging the this compound.

  • Elution: A strong, nonpolar organic solvent (e.g., acetonitrile or methanol) is used to disrupt the interaction between this compound and the C18 sorbent, releasing ("eluting") the purified analyte for collection.

SPE Experimental Workflow Diagram

SPE_Workflow cluster_spe_steps SPE Cartridge Steps Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water) Condition->Equilibrate Load 3. Load Sample Extract Equilibrate->Load Wash 4. Wash Interferences (e.g., Water) Load->Wash Waste1 Waste (Polar Interferences) Load->Waste1 Elute 5. Elute this compound (e.g., Acetonitrile) Wash->Elute Waste2 Waste (Polar Interferences) Wash->Waste2 Final Purified Extract for Analysis Elute->Final Sample Crude Extract Sample->Load

General Solid-Phase Extraction (SPE) workflow.
Detailed SPE Protocol for Plant Extracts

This protocol is a general guideline for cleaning up a crude acetonitrile extract (such as the one obtained after Step 4 of the QuEChERS protocol, before d-SPE).

Materials:

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • SPE vacuum manifold

  • Methanol and Acetonitrile (HPLC or pesticide residue grade)

  • Reagent water

Procedure:

  • Sample Preparation: Take 1-5 mL of the crude acetonitrile extract and dilute it with reagent water to a final acetonitrile concentration of ≤10%. This is critical to ensure this compound is retained on the C18 sorbent.

  • Cartridge Conditioning: Place the C18 cartridge on the vacuum manifold. Pass 5 mL of methanol through the cartridge. Do not let the sorbent go dry.

  • Cartridge Equilibration: Pass 5 mL of reagent water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading: Load the diluted sample extract onto the cartridge at a slow flow rate (1-2 drops per second).

  • Washing: Pass 5 mL of reagent water through the cartridge to wash away polar impurities. After the wash, apply full vacuum for 5-10 minutes to completely dry the sorbent.

  • Elution: Place a collection tube under the cartridge. Elute the this compound by passing 5-10 mL of acetonitrile through the cartridge.

  • Final Extract: The eluted fraction is the final, cleaned extract. It may be concentrated under a gentle stream of nitrogen and reconstituted in an appropriate solvent for LC-MS/MS or GC-MS/MS analysis.

Conclusion and Best Practices

Both QuEChERS and SPE are highly effective methods for the extraction and cleanup of this compound from complex matrices.

  • QuEChERS is recommended for routine analysis and high-throughput environments due to its speed, low cost, and proven ruggedness, as demonstrated by its adoption as AOAC Official Method 2007.01.[4][8]

  • SPE should be considered for especially challenging matrices where maximum cleanup is required to achieve the lowest possible detection limits or to overcome significant matrix effects.[9]

For all methods, self-validation is crucial . Laboratories should perform recovery experiments by spiking blank matrix samples at relevant concentration levels to ensure the method performs acceptably for their specific matrix and analytical instrumentation. The use of matrix-matched calibration standards is highly recommended to compensate for any remaining matrix effects and ensure the highest accuracy in quantification.[7]

References

Application Notes and Protocols: Myclobutanil for Powdery Mildew Control in Viticulture

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract: This document provides a comprehensive technical guide for researchers, scientists, and viticulture professionals on the strategic application of myclobutanil for the management of grapevine powdery mildew, caused by the obligate biotrophic ascomycete Erysiphe necator. It delineates the fungicide's mechanism of action, provides detailed protocols for its application, outlines critical resistance management strategies, and presents methodologies for conducting robust efficacy trials.

Introduction: The Strategic Role of this compound in Viticulture

Grapevine powdery mildew (Erysiphe necator) is a pervasive and economically significant disease in vineyards worldwide.[1] It adversely affects foliar photosynthesis, leading to premature leaf drop, and directly impacts crop yield and quality by infecting berries, which can crack and become susceptible to secondary infections like bunch rot.[1] this compound, a systemic triazole fungicide, is a critical tool in integrated pest management (IPM) programs for controlling this pathogen.[2] Its efficacy stems from a specific mode of action that provides protective, curative, and eradicative activity against the fungus.[3][4] This guide offers an in-depth perspective on the scientifically grounded application of this compound, emphasizing principles that ensure both high efficacy and long-term sustainability of the molecule.

Technical Profile of this compound

This compound is a conazole fungicide belonging to the triazole chemical class.[2][5] Its systemic nature allows it to be absorbed and translocated within the plant tissues, offering protection to both treated and newly developing parts of the vine.[2]

PropertyValueSource
Chemical Name α-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile[3]
CAS Number 88671-89-0[3]
FRAC Group 3[6][7][8]
Mode of Action Demethylation Inhibitor (DMI) / Sterol Biosynthesis Inhibitor (SBI)[2][9][6][7][8]
Activity Spectrum Protective, Curative, and Eradicative[3][4]
Water Solubility 142 mg/L (at 25°C)
Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity is rooted in its ability to disrupt the fungal cell membrane.[2][10] It specifically inhibits the enzyme C14-α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[10][11] Ergosterol is a vital structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[10][11]

By blocking ergosterol production, this compound compromises the integrity and function of the fungal cell membrane, leading to leakage of cellular contents and ultimately, cell death.[10] This targeted action is highly effective against ascomycete fungi like Erysiphe necator.

Myclobutanil_MoA cluster_fungus Fungal Cell Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Cyclization Intermediates Intermediate Sterols Lanosterol->Intermediates C14-α-demethylase (Enzyme) Ergosterol Ergosterol Intermediates->Ergosterol Disrupted Disrupted & Leaky Cell Membrane (Fungal Death) Intermediates->Disrupted Membrane Functional Cell Membrane Ergosterol->Membrane This compound This compound (FRAC Group 3) This compound->Block

Caption: Mechanism of this compound action via C14-α-demethylase inhibition.

The Target Pathogen: Erysiphe necator

Effective control necessitates a fundamental understanding of the pathogen's life cycle. Erysiphe necator overwinters in two primary forms: as mycelium within dormant buds or as chasmothecia (fruiting bodies) on the bark of cordons and trunks.[1][12][13]

  • Primary Infection: In the spring, primary infections arise from either "flag shoots" emerging from infected buds or from ascospores released from chasmothecia following rainfall (>2.5 mm) and temperatures above 10°C (50°F).[1][12][13][14]

  • Secondary Infection: The fungus grows on the exterior of plant tissues, producing asexual spores (conidia) that are dispersed by wind.[12][14] These conidia do not require free water to germinate and can cause repeated secondary infections throughout the growing season, leading to rapid disease escalation.[12][13]

The most critical period for control, when fruit clusters are highly susceptible, is from approximately three weeks pre-bloom to three weeks post-bloom.[14][15]

Strategic Application Protocols in Viticulture

A successful this compound program is not based on a fixed schedule but on a dynamic strategy informed by vine phenology, disease pressure, and resistance management principles.

Pre-Application Considerations
  • Scouting and Monitoring: Regular vineyard scouting from early shoot growth is essential to detect the first signs of powdery mildew. Look for the characteristic white, powdery fungal growth on leaves and stems.[14]

  • Timing is Critical: The timing of the first application is crucial. Under conditions conducive to ascospore release (rain and temperatures >50°F), initial infections can occur shortly after budbreak.[14][16] Preventative applications are most effective. The critical window for cluster protection is from immediate pre-bloom to 3-4 weeks post-fruit set.[14][15]

  • Environmental Conditions: this compound should be applied under optimal weather conditions. Avoid application during high heat (above 32°C / 90°F) or when rain is imminent, which could wash the product off before it is fully absorbed.

Application Rates and Methods

Application rates vary by product formulation (e.g., wettable powder, emulsifiable concentrate) and disease pressure. Always consult the product label for specific rates, as it is a legal document. [17][18]

Formulation ExampleTypical Rate per AcreNotes
Rally® 40WSP (40% WP)3 - 5 ozUse higher rates under heavy disease pressure or for post-infection activity.[19] Do not exceed 1.5 lbs per season.[19]
This compound 20EW T&O (20% EC)Varies by labelRefer to specific product label for viticultural use rates.
  • Spray Volume and Coverage: Thorough spray coverage is paramount. Since E. necator resides on the plant surface, the fungicide must contact the fungal structures.[14] Calibrate sprayers to deliver a fine mist that covers all susceptible tissues, including the undersides of leaves and the developing clusters. Adjust spray volume as the vine canopy develops throughout the season.

  • Application Interval: A typical application interval is 10 to 14 days, but this should be adjusted based on the Powdery Mildew Risk Index, disease pressure, and vine growth rate.[16][19]

Resistance Management: A Non-Negotiable Imperative

The development of fungicide resistance is a significant threat to the long-term viability of this compound.[9] Erysiphe necator has a demonstrated potential to develop resistance to FRAC Group 3 fungicides through the accumulation of multiple independent mutations, a phenomenon known as "quantitative resistance" or "shifting".[9][7]

Key Strategies:

  • Rotation, Rotation, Rotation: Never apply this compound (or any FRAC Group 3 fungicide) consecutively. Rotate with fungicides from different FRAC groups with different modes of action (e.g., Group 11, 7, M).[16]

  • Tank Mixing: Tank mixing this compound with a multi-site protectant fungicide (e.g., sulfur, FRAC Group M) is a highly recommended strategy to mitigate resistance development.[9][7]

  • Limit Applications: Limit the total number of FRAC Group 3 applications per season. Adhere to label recommendations, which often specify a maximum number of sequential and total seasonal applications.[19]

  • Use Recommended Rates: Using rates lower than recommended on the label can select for moderately resistant individuals in the fungal population.[9][7] Always use the full, recommended label rate.[20]

Example Fungicide Rotation Program (Conceptual)
Application TimingTargetPrimary Chemistry (FRAC Group)Resistance Management Partner (FRAC Group)
2-4" Shoot GrowthPowdery MildewSulfur (M2)N/A
Pre-BloomPowdery Mildew, Black RotThis compound (3) Mancozeb (M3)
Early BloomPowdery Mildew, BotrytisPyraclostrobin (11)Boscalid (7)
Post-Bloom (Fruit Set)Powdery Mildew, Downy MildewCopper (M1)N/A
1st Cover SprayPowdery Mildew, Black RotTebuconazole (3)Sulfur (M2)

Regulatory and Safety Profile

Users must adhere to all safety and regulatory requirements specified on the product label.

  • Pre-Harvest Interval (PHI): The PHI is the minimum time required between the final application and harvesting the grapes. For this compound, this can range from 7 to 14 days, depending on the product and local regulations.[17][19] Always verify the PHI on the specific product label being used.

  • Restricted-Entry Interval (REI): The REI is the time immediately after application during which entry into the treated area is restricted. The standard REI for this compound is often 12 or 24 hours, but can be longer for certain vineyard tasks.[17][19] For example, the US EPA has considered longer REIs for activities like cane tying or girdling in grapes to mitigate worker exposure.

  • Personal Protective Equipment (PPE): Handlers and applicators must wear appropriate PPE as specified in the Safety Data Sheet (SDS) and on the product label.[21][22] This typically includes long-sleeved shirts, long pants, chemical-resistant gloves, and protective eyewear.[22]

Experimental Protocols for Efficacy Assessment

For researchers, validating the efficacy of a this compound application program requires a robust experimental design.

Field Efficacy Trial Protocol

Objective: To determine the efficacy of a this compound-based spray program against Erysiphe necator on grapevines under field conditions.

Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of 4 replicates.

  • Treatments:

    • Untreated Control (UTC): Sprayed with water only. This is the baseline for disease pressure.

    • This compound Program: Application of this compound at the recommended rate and interval.

    • Standard Rotational Program (Positive Control): A known, effective commercial standard program.

  • Plot Size: Each plot should consist of a minimum of 3-5 vines, with data collected from the center vine(s) to minimize edge effects.

Methodology:

  • Site Selection: Choose a vineyard with a history of powdery mildew pressure and uniform vine size and vigor.

  • Application: Apply treatments using a calibrated research sprayer (e.g., backpack mist blower) to ensure consistent and thorough coverage. Record all application parameters (date, time, weather, volume).

  • Disease Assessment:

    • Assess disease incidence (% of leaves/clusters infected) and severity (% of surface area infected) at key intervals (e.g., 14, 28, and 42 days after the first application).

    • Use standardized rating scales for assessment.

    • Assess at least 50-100 leaves and 25-50 clusters per plot at each rating date.

  • Data Analysis:

    • Calculate the mean disease incidence and severity for each treatment.

    • Use the Untreated Control to calculate efficacy using the Abbott's formula or a similar method: Efficacy (%) = 100 * (1 - [Disease in Treated Plot / Disease in Control Plot])

    • Perform Analysis of Variance (ANOVA) followed by a mean separation test (e.g., Tukey's HSD) to determine statistical significance between treatments.

Caption: Workflow for a randomized complete block design field efficacy trial.

Conclusion and Future Perspectives

This compound remains a highly effective and valuable fungicide for the control of grapevine powdery mildew.[5] Its systemic activity provides reliable protection and curative action, which are critical for producing high-quality grapes.[2][3] However, its long-term utility is entirely dependent on judicious stewardship. The principles of resistance management—rotation, tank mixing, and adherence to label guidelines—are not merely recommendations but essential practices. Future research should continue to focus on integrating this compound into advanced IPM programs that utilize disease prediction models, biological control agents, and cultural practices to reduce overall chemical dependency and preserve the effectiveness of this important molecule for generations to come.

References

Application Notes & Protocols: Molecular Docking of Myclobutanil with Fungal Cytochrome P450

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for conducting molecular docking studies of the fungicide myclobutanil with its target, fungal cytochrome P450 sterol 14α-demethylase (CYP51). This compound, a triazole fungicide, functions by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes. This inhibition is achieved by binding to the active site of CYP51. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This guide will detail the theoretical underpinnings, a step-by-step protocol using industry-standard software, and methods for results interpretation and validation, aimed at researchers, scientists, and drug development professionals.

Scientific Background and Rationale

Fungal pathogens pose a significant threat to agriculture and human health. The cytochrome P450 enzyme, specifically sterol 14α-demethylase (CYP51), is a prime target for antifungal drug development. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death. This compound is a widely used fungicide that specifically targets CYP51.

Molecular docking allows for the in-silico investigation of the interaction between a ligand (this compound) and a protein (fungal CYP51). This computational method predicts the binding conformation and affinity, providing insights into the mechanism of inhibition. By understanding these interactions at an atomic level, researchers can design more potent and specific antifungal agents.

The core principle of molecular docking involves two main components: a search algorithm and a scoring function. The search algorithm generates a variety of possible binding poses of the ligand within the protein's active site, while the scoring function estimates the binding affinity for each pose. A lower docking score generally indicates a more stable and favorable binding interaction.

Experimental Design & Workflow

A typical molecular docking workflow involves several key stages, from data acquisition to results analysis. Each step is critical for obtaining reliable and meaningful results.

G cluster_0 Preparation Phase cluster_1 Processing Phase cluster_2 Docking Simulation cluster_3 Analysis & Validation PDB Obtain Protein Structure (e.g., Fungal CYP51 from RCSB PDB) PROT_PREP Protein Preparation (Remove water, add hydrogens, assign charges) PDB->PROT_PREP LIG Obtain Ligand Structure (this compound from PubChem) LIG_PREP Ligand Preparation (Energy minimization, define rotatable bonds) LIG->LIG_PREP GRID Grid Box Generation (Define docking search space) PROT_PREP->GRID DOCK Run Docking Simulation (e.g., AutoDock Vina) LIG_PREP->DOCK GRID->DOCK RESULTS Analyze Docking Results (Binding energy, poses, interactions) DOCK->RESULTS VALIDATE Post-Docking Validation (MD Simulations, Comparison with known inhibitors) RESULTS->VALIDATE

Caption: General workflow for molecular docking studies.

Detailed Protocols

This section provides a step-by-step protocol for performing a molecular docking study of this compound with fungal CYP51 using widely accessible and validated software such as AutoDock Vina.

Required Software
  • AutoDock Tools (ADT): A graphical user interface for preparing docking simulations.

  • AutoDock Vina: The docking engine for performing the calculations.

  • Molecular Visualization Software: (e.g., PyMOL, UCSF Chimera, or Discovery Studio Visualizer) for inspecting and analyzing molecular structures.

  • Open Babel: A chemical toolbox for converting file formats and preparing ligands.

Step-by-Step Protocol

PART A: Protein Preparation

  • Obtain the Protein Structure:

    • Download the 3D crystal structure of a fungal

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Myclobutanil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the LC-MS/MS analysis of myclobutanil. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter the common yet significant challenge of matrix effects. Our goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your analytical methods effectively.

Matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are a primary source of quantitative inaccuracy and imprecision, particularly in complex sample types like food, environmental, and biological matrices where this compound residues are often monitored.[1][2] These effects, manifesting as ion suppression or enhancement, occur when co-eluting matrix components interfere with the ionization efficiency of the target analyte, this compound.[3][4] This guide provides a structured approach to identifying, understanding, and mitigating these effects to ensure the generation of reliable and reproducible data.

Section 1: Frequently Asked Questions (FAQs): Understanding the Fundamentals

This section addresses the foundational questions regarding matrix effects in the context of this compound analysis.

Q1: What are matrix effects, and why are they a critical issue for this compound analysis?

A: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[3] In LC-MS/MS, particularly with electrospray ionization (ESI), these co-extracted components (e.g., salts, lipids, pigments, proteins) can co-elute with this compound and interfere with its ionization process in the mass spectrometer's source.[2][5]

This interference can lead to:

  • Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of this compound, leading to a weaker signal and artificially low quantitative results.[3] This occurs due to competition for available charge on the ESI droplet surface or changes in droplet desolvation efficiency.[4] Studies have shown significant ion suppression for this compound in matrices like tomato, with signal reduction as high as 47%.[6]

  • Ion Enhancement: A less common effect where matrix components increase the ionization efficiency, causing an elevated signal and artificially high results.[3]

These effects are problematic because they are often inconsistent and unpredictable between different samples and matrices, compromising the accuracy, reproducibility, and sensitivity of the assay.[7]

Q2: How can I quantitatively assess the matrix effect for my specific sample type?

A: A quantitative assessment is crucial to determine if a mitigation strategy is necessary. The most common method is the post-extraction spike comparison.[3] This involves comparing the peak response of an analyte spiked into a blank matrix extract against the response of the same analyte in a pure solvent standard.

The Matrix Effect (ME) is calculated as follows:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100

  • A negative ME value indicates ion suppression.

  • A positive ME value indicates ion enhancement.

  • Values between -20% and +20% are often considered acceptable, but this can depend on the specific method validation requirements.

A detailed protocol for this assessment is provided in Section 3, Protocol 1 .

Q3: What are the primary strategies to combat matrix effects?

A: There are three main lines of defense against matrix effects, which can be used alone or in combination:

  • Optimize Sample Preparation: The most effective approach is to remove interfering matrix components before they enter the LC-MS/MS system.[8][9] Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6][9][10]

  • Improve Chromatographic Separation: Modifying LC conditions (e.g., gradient, column chemistry, mobile phase) can separate this compound from the interfering matrix components, preventing them from entering the ion source at the same time.[3][7]

  • Utilize Advanced Calibration/Compensation Techniques: When matrix components cannot be fully removed, their effects can be compensated for. The gold standard is the use of a Stable Isotope Labeled Internal Standard (SIL-IS) .[7][11] Other effective methods include Matrix-Matched Calibration and the Standard Addition Method (SAM) .[8][12][13]

Q4: When should I use a Stable Isotope Labeled Internal Standard vs. Matrix-Matched Calibration vs. Standard Addition?

A: The choice depends on the availability of materials, the variability of your matrix, and the desired level of accuracy.

  • Stable Isotope Labeled Internal Standard (SIL-IS): Use this whenever possible. A SIL-IS, such as this compound-d9, is the ideal solution.[14][15] It co-elutes with this compound and experiences the same matrix effects, providing the most accurate correction for both sample preparation losses and ionization variability. This approach is powerful because a single solvent-based calibration curve can often be used for multiple matrices, saving significant time.[16]

  • Matrix-Matched Calibration: This is the next best option when a SIL-IS is unavailable. It involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.[3][17] This effectively compensates for matrix effects, and it is a widely used strategy in pesticide residue analysis for this compound.[6][12][18] Its main limitation is the need for a true blank matrix, which can be difficult to obtain.

  • Standard Addition Method (SAM): This method is invaluable when a blank matrix is not available or when matrix composition varies significantly from sample to sample.[8][13] It involves adding known amounts of the analyte to aliquots of the actual sample and extrapolating to find the initial concentration.[19] While highly accurate for individual samples, it is labor-intensive as each sample requires its own calibration curve.[20]

Section 2: Troubleshooting Guide: Common Problems & Solutions

This guide is formatted to address specific issues you may encounter during your analysis.

Problem Potential Cause(s) Recommended Solution(s)
1. Poor Peak Shape & Shifting Retention Times Matrix Overload: High concentrations of matrix components are being injected, overloading the analytical column. This is common with "dilute-and-shoot" or minimally cleaned extracts.Action: Implement a more effective sample cleanup. Use a QuEChERS dSPE step with PSA and C18 to remove sugars, fatty acids, and other interferences.[10][18] Alternatively, dilute the sample extract further, if sensitivity allows.[8]
Solvent Mismatch: The final extract solvent is significantly stronger than the initial mobile phase, causing poor focusing on the column.Action: Ensure the final sample solvent composition is as close as possible to the initial mobile phase conditions.[17] If your extract is in 100% acetonitrile, consider evaporating and reconstituting in a weaker solvent (e.g., 50:50 methanol/water).[21]
2. Low Analyte Recovery & Poor Sensitivity (Signal Suppression) Co-eluting Interferences: Endogenous matrix components are entering the ion source at the same time as this compound, suppressing its signal.Action 1 (Compensation): Use a SIL-IS (this compound-d9) to correct for the suppression.[14] If unavailable, use matrix-matched calibration or standard addition.[12][13] Action 2 (Elimination): Improve the sample cleanup. For complex matrices, consider a cartridge SPE (cSPE) cleanup with sorbents like graphitized carbon black (GCB) and PSA.[22] Action 3 (Separation): Adjust the chromatographic gradient to better resolve this compound from the suppression zone. A post-column infusion experiment can help identify these zones.[8]
3. High Signal Variability & Poor Reproducibility Inconsistent Matrix Effects: The composition of the matrix varies significantly between samples, leading to different degrees of ion suppression/enhancement for each injection.Action 1: The Standard Addition Method (SAM) is the best approach here, as it creates a custom calibration for each unique sample, inherently correcting for its specific matrix effect.[23] Action 2: If using matrix-matched standards, ensure the blank matrix is truly representative of the sample set. If not, a pooled matrix blank may provide better consistency.
Instrument Contamination: Buildup of non-volatile matrix components in the ion source and ion optics is causing erratic performance.Action: Schedule regular instrument cleaning and maintenance. Use a divert valve to switch the column flow to waste during the elution of early, unretained matrix components, minimizing source contamination.[8][21]
4. Results Are Higher Than Expected (Signal Enhancement) Co-eluting Enhancers: Certain matrix components can facilitate the ionization of this compound, leading to an artificially high signal. This has been observed for this compound in some processed wheat products.[12]Action: The same strategies for suppression apply here. Compensation via SIL-IS, matrix-matched calibration, or standard addition will correct for the enhancement.[3][7] Improved sample cleanup will remove the enhancing components.
5. False Positives or Interfering Peaks Isobaric Interference: A matrix component has the same precursor and product ion mass as this compound.Action 1: Improve chromatographic separation to resolve the interfering peak from the this compound peak. Action 2: Select a different, more specific MRM transition for quantification if available. High-resolution mass spectrometry can also help differentiate between the analyte and interference based on accurate mass.[2][24]
Section 3: Detailed Methodologies & Protocols

These protocols provide step-by-step guidance for key experimental workflows.

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol allows you to calculate the degree of ion suppression or enhancement.

  • Prepare Blank Matrix Extract: Select a sample matrix known to be free of this compound. Process it using your chosen sample preparation method (e.g., QuEChERS) to generate a blank extract.

  • Prepare Spiked Sample (Set A): Take an aliquot of the blank matrix extract and spike it with a known concentration of this compound standard (e.g., to a final concentration of 10 ng/mL).

  • Prepare Solvent Standard (Set B): Prepare a standard of this compound in the final extraction solvent (e.g., acetonitrile) at the exact same concentration as the spiked sample (10 ng/mL).

  • LC-MS/MS Analysis: Inject both samples (multiple replicates, e.g., n=3-5) into the LC-MS/MS system and record the peak areas for this compound.

  • Calculation:

    • Calculate the average peak area for Set A (A_matrix) and Set B (A_solvent).

    • Calculate the Matrix Effect (ME) using the formula: ME (%) = ((A_matrix / A_solvent) - 1) * 100.

Protocol 2: Generic QuEChERS Sample Preparation for Plant-Based Matrices

This is a widely adopted method for pesticide analysis in fruits, vegetables, and grains.[10][17]

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples like grains or raisins, add a defined amount of water to rehydrate before extraction.[10]

  • Extraction: Add 10 mL of acetonitrile (typically with 1% acetic acid) to the tube. Cap and shake vigorously for 1 minute.

  • Salting-Out: Add a QuEChERS extraction salt packet (commonly 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[10] Immediately cap and shake for 1 minute. The salts induce phase separation.

  • Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL dSPE tube. A common dSPE composition for this compound is 150 mg MgSO₄, 25 mg PSA, and 25 mg C18.[10]

  • Final Centrifugation: Vortex the dSPE tube for 30 seconds, then centrifuge for 5 minutes.

  • Analysis: The supernatant is ready for analysis. It may be diluted further or injected directly into the LC-MS/MS system.

Protocol 3: Setting up a Matrix-Matched Calibration Curve

This protocol is for when a SIL-IS is not available.[17]

  • Prepare Blank Matrix Extract: Process a sufficient volume of a blank matrix sample using your validated sample preparation method (e.g., Protocol 2) to create a pooled blank extract.

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., acetonitrile).

  • Serial Dilution: Perform a serial dilution of the stock solution using the blank matrix extract as the diluent. This creates a set of calibration standards where the analyte concentration varies, but the matrix concentration remains constant.

  • Construct Curve: Analyze the standards and plot the peak area against the concentration to generate the calibration curve. Use this curve to quantify the this compound concentration in your unknown samples. Automation platforms can be used to increase the precision and throughput of this process.[25]

Protocol 4: Workflow for the Standard Addition Method (SAM)

Use this method when a blank matrix is unavailable.[13][23]

  • Estimate Concentration: Perform a preliminary analysis of your sample to estimate the approximate concentration of this compound.

  • Prepare Aliquots: Take at least four equal aliquots of your sample extract.

  • Spike Aliquots:

    • Leave one aliquot unspiked (this is your 'zero' addition).

    • Spike the remaining aliquots with increasing, known amounts of this compound standard. A good starting point is to add 0.5x, 1.0x, and 1.5x the estimated native concentration.[13]

  • Analysis: Analyze all four aliquots by LC-MS/MS.

  • Quantification: Create a plot of the instrument response (peak area) on the y-axis versus the concentration of the added standard on the x-axis. Perform a linear regression. The absolute value of the x-intercept of this line is the concentration of this compound in the original, unspiked sample.

Section 4: Visual Guides & Workflows

Diagram 1: Decision Tree for Mitigation Strategy

Mitigation_Strategy start Start: Assess Matrix Effect sil_avail Is a Stable Isotope Labeled Internal Standard (SIL-IS) available? start->sil_avail use_sil Use SIL-IS. This is the gold standard for compensation. sil_avail->use_sil Yes blank_avail Is a representative blank matrix available? sil_avail->blank_avail No use_mmc Use Matrix-Matched Calibration. Ensures compensation for a consistent matrix. blank_avail->use_mmc Yes matrix_varies Does matrix composition vary significantly between samples? blank_avail->matrix_varies No use_sam Use Standard Addition Method. Provides sample-specific quantification. matrix_varies->use_sam Yes dilute Consider sample dilution if sensitivity permits. matrix_varies->dilute No

Caption: Decision tree for selecting a matrix effect mitigation strategy.

Diagram 2: QuEChERS Sample Preparation Workflow

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup homogenize 1. Homogenize Sample (10 g) add_acn 2. Add Acetonitrile (10 mL) homogenize->add_acn add_salts 3. Add QuEChERS Extraction Salts add_acn->add_salts centrifuge1 4. Shake & Centrifuge add_salts->centrifuge1 transfer 5. Transfer Supernatant (1 mL) centrifuge1->transfer dspe 6. Add to dSPE Tube (MgSO4, PSA, C18) transfer->dspe centrifuge2 7. Vortex & Centrifuge dspe->centrifuge2 final_extract Final Extract for LC-MS/MS Analysis centrifuge2->final_extract

Caption: Standard workflow for QuEChERS sample preparation.

Section 5: Summary Tables
Table 1: Comparison of Matrix Effect Mitigation Strategies
StrategyPrincipleProsConsBest For...
Stable Isotope Labeled IS (SIL-IS) Co-eluting analog compensates for analyte loss and ionization variability.[7]Highest accuracy and precision; corrects for all steps; can use solvent calibration.[11][16]Can be expensive; not available for all analytes.[16]Routine, high-throughput analysis across various matrices.
Matrix-Matched Calibration Calibrators are prepared in a blank matrix to mimic the effect in samples.[3]Highly effective and widely used; less expensive than SIL-IS.[12][18]Requires a true and consistent blank matrix; labor-intensive to prepare.[8]Analysis of samples from a consistent and known matrix (e.g., a single crop type).
Standard Addition Method (SAM) Calibration curve is generated within each sample, correcting for its unique matrix.[13]Very accurate for individual, complex samples; does not require a blank matrix.[8][20]Extremely labor-intensive (one curve per sample); requires more sample volume.Heterogeneous or unknown matrices where a representative blank is unavailable.
Sample Dilution Reduces the concentration of both the analyte and interfering matrix components.[8]Simple, fast, and can be effective.Reduces sensitivity, potentially below the limit of quantification (LOQ).[7]Samples where this compound concentration is high and sensitivity is not a limiting factor.
Table 2: Typical LC-MS/MS Parameters for this compound
ParameterTypical SettingRationale / Comment
Ionization Mode Positive Electrospray (ESI+)This compound contains nitrogen atoms that are readily protonated.[12][18]
Precursor Ion m/z 288.9 [M+H]⁺Corresponds to the protonated molecule of this compound (C₁₅H₁₇ClN₄).[12]
Product Ions (MRM) Quantifier: m/z 69.9 Qualifier: m/z 124.9These fragments provide high specificity for identification and quantification.[12]
Mobile Phase A Water with 0.1% Formic Acid & Ammonium Acetate (e.g., 4 mM)The acid and salt additives aid in protonation and improve chromatographic peak shape.[12][26]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic AcidOrganic solvent for the reversed-phase gradient elution.
Column C18 (e.g., 1.8-3 µm particle size)Standard reversed-phase chemistry provides good retention and separation for this compound.
Internal Standard This compound-d9A deuterated analog is commercially available and provides the best quantification accuracy.[14]
Section 6: References
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  • Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry. Retrieved from --INVALID-LINK--

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  • Ramanathan, L., & Kafonek, C. (2018). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from --INVALID-LINK--

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  • Li, M., et al. (2021). [Determination of this compound enantiomers in wheat and its processed products by ultraperformance liquid chromatography-tandem mass spectrometry based on a chiral stationary phase]. Se Pu. Retrieved from --INVALID-LINK--

  • Chen, G., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods. Retrieved from --INVALID-LINK--

  • Chen, G., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods. Retrieved from --INVALID-LINK--

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  • (n.d.). Evaluation of Dispersive and Cartridge Solid Phase Extraction (SPE) Cleanups for Multiresidue Pesticides in QuEChERS Extracts of.... Restek. Retrieved from --INVALID-LINK--

  • Sun, H., et al. (2018). [Determination of this compound and difenoconazole residues in pollen and honey of litchi by high performance liquid chromatography-tandem mass spectrometry]. Se Pu. Retrieved from --INVALID-LINK--

  • Zhang, F., et al. (2016). Deposition and degradation of this compound in Cowpea and open field. Huanjing Kexue. Retrieved from --INVALID-LINK--

  • (2017). Workflow to perform quantification by standard addition procedure. EURL-Pesticides. Retrieved from --INVALID-LINK--

  • Hrouzková, S., & Mikušová, P. (2021). Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry. Molecules. Retrieved from --INVALID-LINK--

  • Kowalski, J., et al. (n.d.). A Comprehensive Approach to Pesticide Residue Testing, Including Non-Target Analysis, for Fruits, Vegetables, and Nuts. Restek. Retrieved from --INVALID-LINK--

  • Liu, D., et al. (2014). LC-MS/MS method for simultaneous determination of this compound, hexaconazole, diniconazole, epoxiconazole and tetraconazole enantiomers in soil and earthworms. International Journal of Environmental Analytical Chemistry. Retrieved from --INVALID-LINK--

  • (2020). Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. GERSTEL Application Note. Retrieved from --INVALID-LINK--

  • Marín-Benito, J. M., et al. (2021). Removal of this compound and Detoxification in Modified Biomixtures: Fungal Bioaugmentation and Biochar Amendment. Agronomy. Retrieved from --INVALID-LINK--

  • Gruenheid, S., et al. (2013). Fully automated standard addition method for the quantification of 29 polar pesticide metabolites in different water bodies using LC-MS/MS. Analytical and Bioanalytical Chemistry. Retrieved from --INVALID-LINK--

  • (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Waters Corporation. Retrieved from --INVALID-LINK--

  • (2024). Matrix-Matched Pesticide Standard Curve Preparation. OneLab Protocol. Retrieved from --INVALID-LINK--

  • Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International. Retrieved from --INVALID-LINK--

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  • (n.d.). Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA). Restek. Retrieved from --INVALID-LINK--

  • (n.d.). LC-MS/MS method for simultaneous determination of this compound, hexaconazole, diniconazole, epoxiconazole and tetraconazole enantiomers in soil and earthworms. Bohrium. Retrieved from --INVALID-LINK--

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  • (n.d.). Mycotoxin Standards. Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • De Boevre, M., et al. (2014). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. CORE. Retrieved from --INVALID-LINK--

  • (n.d.). Determination of Multiple Mycotoxins in Grain Using a QuEChERS Sample Preparation Approach and LC-MS/MS. Thermo Fisher Scientific. Retrieved from --INVALID-LINK--

  • Malachová, A., et al. (2014). The use of fully stable isotope labelled mycotoxins as internal standards for mycotoxin analysis with LC-MS/MS. ResearchGate. Retrieved from --INVALID-LINK--

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  • Wang, Y., et al. (2023). Dissipation, Processing Factors and Dietary Exposure Assessment of this compound in Tomato. Foods. Retrieved from --INVALID-LINK--

  • Chen, Z., et al. (2010). Dissipation and Residue of this compound in Lychee. Bulletin of Environmental Contamination and Toxicology. Retrieved from --INVALID-LINK--

  • Tong, Z., et al. (2009). The dissipation rates of this compound and residue analysis in wheat and soil using gas chromatography-ion trap mass spectrometry. Ecotoxicology and Environmental Safety. Retrieved from --INVALID-LINK--

  • Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Retrieved from --INVALID-LINK--

References

Technical Support Center: A Researcher's Guide to Mitigating Myclobutanil Phytotoxicity in Sensitive Plant Species

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Myclobutanil is a broad-spectrum, systemic fungicide valued for its efficacy against a range of fungal pathogens, particularly powdery mildew.[1][2] As a demethylation inhibitor (DMI), it functions by disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[3][4] While highly effective, its mode of action is not entirely specific to fungi. In sensitive plant species, this compound can interfere with native biosynthetic pathways, leading to unintended phytotoxicity that can compromise experimental outcomes and crop quality.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the causes of this compound phytotoxicity and offers practical, validated protocols to diagnose, troubleshoot, and proactively mitigate these adverse effects in sensitive plant species.

Section 1: Frequently Asked Questions (FAQs) about this compound Phytotoxicity

This section addresses common questions researchers encounter regarding this compound's adverse effects on plants.

Q1: What is this compound and how does it work?

This compound is a triazole fungicide that inhibits the enzyme 14α-demethylase, which is essential for ergosterol production in fungi.[3] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By blocking its synthesis, this compound compromises fungal membrane integrity, leading to cell leakage and death.[3] Its systemic nature allows it to be absorbed and translocated within the plant's xylem, offering both preventative and curative protection against diseases.[5][6]

Q2: What is the biochemical basis for this compound's phytotoxicity in some plants?

The phytotoxicity of this compound stems from its classification as a triazole. This chemical group is known to inhibit cytochrome P450-dependent monooxygenases.[7] While this is effective against the fungal 14α-demethylase, these enzymes are also present in plants and are crucial for various metabolic pathways, most notably the biosynthesis of sterols (phytosterols) and gibberellins (GAs).[8] Inhibition of GA biosynthesis leads to a common side effect of many triazole fungicides: plant growth regulation, often observed as stunting or reduced internode elongation.[7][8] At higher concentrations or in sensitive species, this interference can escalate to cytotoxic and even genotoxic effects.[9][10]

Q3: What are the common symptoms of this compound phytotoxicity?

Symptoms can range from subtle to severe. Researchers should be vigilant for the following signs after application, especially on new growth.

Table 1: Common Symptoms of this compound Phytotoxicity [2][11]

Symptom CategorySpecific Manifestations
Growth Effects Stunting, reduced internode length, smaller leaf size.
Foliar Discoloration Chlorosis (yellowing), especially interveinal; darkening of green color.
Tissue Damage Necrotic spots or flecks, leaf edge burn, "scorched" patches.
Morphological Changes Leaf distortion, curling, or twisting.

Q4: Which plant species are known to be sensitive to this compound?

Sensitivity can be species- and even cultivar-specific. While this compound is labeled for use on a wide variety of crops like grapes, apples, and soybeans, phytotoxicity has been noted in several, particularly ornamental, species.[1][3] Documented sensitive plants include certain varieties of grapes, asters, impatiens, poinsettias, begonias, gerberas, and snapdragons.[3][11] The model plant Allium cepa (onion) has also been used to demonstrate genotoxic effects.[9] It is a critical best practice to conduct a small-scale safety trial on any new species or cultivar before large-scale application. [11]

Q5: What environmental factors can exacerbate phytotoxicity?

Plant stress is a key contributor to phytotoxicity. Applying this compound under suboptimal conditions can increase the risk of injury. Key factors include:

  • Temperature: Applications during extreme heat (>85°F or 30°C) should be avoided.[11]

  • Drought Stress: Plants under water stress are more susceptible to chemical injury.

  • Slow Drying Conditions: High humidity or lack of air circulation can prolong the time the spray remains wet on the leaf surface, potentially increasing absorption and the risk of injury.[11]

Q6: Can tank-mixing this compound with other chemicals increase the risk of phytotoxicity?

Yes. Tank-mixing with certain adjuvants, herbicides, or other pesticides can alter the properties of the spray solution and increase the risk of phytotoxicity.[12] Adjuvants like crop oils or methylated seed oils, designed to enhance penetration, can sometimes increase the uptake of this compound into plant tissue to injurious levels.[12][13] It is crucial to read product labels and test any new tank mix on a small batch of plants before widespread use.[14]

Section 2: Troubleshooting Guide: Diagnosing and Addressing Phytotoxicity

This guide provides workflows for identifying and resolving specific phytotoxicity issues encountered during experiments.

Issue 1: Unexpected Stunting or Growth Regulation in Treated Plants
  • Plausible Cause: You are likely observing the growth-regulating side effects of this compound due to the inhibition of the plant's gibberellin (GA) biosynthesis pathway.[7] This is more common at higher application rates or in highly sensitive species.

  • Troubleshooting Workflow:

    • Confirm the Cause: Verify that the stunting is statistically significant compared to your untreated control group. Measure plant height and/or internode length.

    • Review Application Rate: Ensure the applied concentration matches your experimental plan and is within the recommended range for similar species. Remember that spray overlaps can effectively double the dose in certain areas.[15]

    • Conduct a Dose-Response Study: If the effect is undesirable, perform a dose-response experiment using a logarithmic dilution series (e.g., 0.1x, 0.5x, 1x, 2x of the intended rate) to identify the precise phytotoxicity threshold for your specific plant species and experimental conditions.

    • Consider Alternatives: If even the lowest effective fungicidal dose causes unacceptable growth regulation, consider a fungicide with a different mode of action (i.e., a different FRAC group).

Issue 2: Acute Foliar Damage (Necrosis, Chlorosis, Burning) After Application
  • Plausible Cause: This points to more direct cellular damage. The cause could be excessive dosage, an adverse reaction with a tank-mix partner (especially adjuvants), or application under stressful environmental conditions.[11][12]

  • Troubleshooting Workflow:

    • Isolate the Variable:

      • Control vs. Treated: Compare affected plants to untreated controls. Phytotoxicity will not spread from plant to plant like a disease.[11]

      • Adjuvant Effect: Did you include an adjuvant? If so, set up a small trial comparing: (a) Water-only control, (b) this compound alone, (c) Adjuvant alone, and (d) this compound + Adjuvant. This will determine if the adjuvant is the primary cause or an exacerbating factor.

    • Evaluate Application Technique: Was the product applied to "drip" or runoff? Excessive application can lead to high localized concentrations. Ensure spray equipment is properly calibrated.

    • Review Environmental Data: Check temperature, humidity, and light intensity records from the time of application. Avoid spraying stressed plants or during periods of intense sunlight or heat.[11]

    • Adjust Adjuvant Choice: If an adjuvant is implicated, switch to a less aggressive option. For example, if a penetrating methylated seed oil (MSO) caused damage, consider a non-ionic surfactant (NIS) designed for coverage rather than penetration.

Section 3: Protocols for Proactive Phytotoxicity Reduction

Proactive testing is the most reliable method to prevent widespread phytotoxicity. The following protocols provide a self-validating framework for assessing the safety of this compound on your plant species of interest.

Protocol 3.1: Standardized Phytotoxicity Screening Assay

This protocol is designed to determine the safety of a specific this compound formulation on a plant species or cultivar not explicitly listed on the product label.

  • Objective: To assess visual symptoms of phytotoxicity and quantifiable growth effects following single and multiple applications of this compound.

  • Core Principle (Trustworthiness): This protocol relies on a comparison between a treated group and an identical, water-treated control group, ensuring that any observed effects can be confidently attributed to the chemical treatment.[11][16]

  • Materials:

    • Healthy, well-established, and uniform test plants (minimum of 10 plants per treatment group).[11]

    • This compound formulation.

    • Application equipment (e.g., calibrated hand sprayer).

    • Deionized water.

    • Labels, measuring tools (ruler/calipers), and a camera.

  • Methodology:

    • Plant Selection: Choose healthy, non-stressed plants of the same age and size. Acclimate them to the experimental conditions for at least one week.

    • Group Assignment: Randomly assign plants to two groups: "Control" (n≥10) and "this compound" (n≥10). Label each plant clearly.

    • Pre-Treatment Data: Before the first application, measure the height of each plant and take high-quality photographs of both groups.

    • Treatment Preparation: Prepare the this compound solution at the highest recommended label rate for a similar crop type.[11] If investigating sensitivity, you may include a 2x rate as a stress test. Prepare a "Control" solution of plain water.

    • Application:

      • Treat the "Control" plants first by spraying with water until foliage is uniformly wet but not to the point of excessive runoff.

      • Thoroughly rinse the sprayer.

      • Treat the "this compound" group in the same manner with the prepared fungicide solution.

      • Conduct the application under normal growing conditions, avoiding environmental extremes.[11]

    • Observation Period: Monitor plants daily for 7-10 days. Record any visual symptoms of phytotoxicity using a standardized rating scale (see Table 2).

    • Repeat Applications: To test for cumulative effects, re-apply the treatments at the closest labeled interval (e.g., weekly) for a total of three applications.[11]

    • Final Data Collection: 7-10 days after the final application, record final visual injury ratings and measure the final height of all plants.

  • Data Analysis:

    • Visual: Compare the final appearance of the treated plants to the controls and pre-treatment photographs.

    • Quantitative: Calculate the average height and standard deviation for each group. Use a t-test to determine if there is a statistically significant difference in growth between the control and treated groups.

Table 2: Example Data Collection Sheet with Phytotoxicity Rating Scale [17]

Plant IDTreatmentInitial Height (cm)Day 3 RatingDay 7 RatingDay 14 RatingFinal Height (cm)
P-01Control15.200020.1
M-01This compound15.512218.3
Phytotoxicity Rating Scale (0-10) 0: No effect; 1-2: Very slight discoloration/stunting; 3-4: Moderate, lasting symptoms; 5-6: Heavy injury; 7-8: Nearly destroyed; 9-10: Completely destroyed.
Protocol 3.2: Evaluating Adjuvants for Safety and Efficacy
  • Objective: To select an adjuvant that improves this compound performance without causing phytotoxicity.

  • Core Principle (Causality): Adjuvants modify the physical properties of the spray solution.[18] This protocol systematically tests whether these modifications lead to enhanced efficacy, injury, or both.

  • Methodology:

    • Expand the design from Protocol 3.1 to include multiple treatment arms:

      • T1: Untreated Control (No spray)

      • T2: Water-only Control

      • T3: this compound alone

      • T4: Adjuvant A alone

      • T5: this compound + Adjuvant A

      • T6: Adjuvant B alone

      • T7: this compound + Adjuvant B

    • Follow the application and data collection steps outlined in Protocol 3.1.

    • In addition to phytotoxicity, assess disease control if the experiment is conducted in the presence of a target pathogen.

  • Data Interpretation:

    • If T4 or T6 show phytotoxicity, the adjuvant itself is injurious at that rate.

    • If T5 or T7 show more phytotoxicity than T3, there is a synergistic phytotoxic interaction.

    • The ideal adjuvant will show no injury in T4/T6 and will result in improved disease control in T5/T7 compared to T3, without a significant increase in phytotoxicity.

Table 3: Adjuvant Classes and Their Potential Impact on Phytotoxicity

Adjuvant ClassPrimary FunctionPhytotoxicity RiskRationale
Non-ionic Surfactants (NIS) Spreading & WettingLow to ModerateReduces surface tension for better coverage. Generally safe, but high rates can cause issues.
Crop Oil Concentrates (COC) PenetrationModerate to HighOils can disrupt the leaf cuticle, enhancing pesticide uptake but also increasing the risk of plant injury.[12]
Methylated Seed Oils (MSO) PenetrationHighHighly effective penetrants, but carry the greatest risk of phytotoxicity, especially on sensitive or stressed plants.[12]
Stickers/Deposition Aids Adhesion, Drift ReductionLowDesigned to keep the spray droplet on the leaf; generally do not increase penetration and are considered low risk.
Protocol 3.3: Investigating the Use of Plant Safeners
  • Objective: To screen for compounds that can mitigate this compound phytotoxicity.

  • Core Principle (Expertise): Herbicide safeners work by inducing the plant's own detoxification pathways, such as enhancing glutathione S-transferase (GST) and cytochrome P450 enzyme activity.[19] While less common for fungicides, the same principle can be explored experimentally. This protocol provides a framework for such an investigation.

  • Methodology:

    • Select Candidate Safeners: Based on literature for herbicide safeners, potential candidates could include compounds known to induce plant defense pathways. Note that triazole fungicides themselves have been explored as safeners for certain herbicides.[20]

    • Experimental Design: Use a factorial design with the following treatments:

      • Control (Water)

      • This compound (at a known phytotoxic rate, e.g., 2x the label rate)

      • Candidate Safener alone

      • This compound + Candidate Safener

    • Application: The safener may be applied as a seed treatment, soil drench, or foliar spray prior to or concurrently with the this compound application, depending on the compound's properties.

    • Assessment: Collect phytotoxicity and growth data as described in Protocol 3.1. A successful safener will result in significantly lower phytotoxicity in the "this compound + Safener" group compared to the "this compound" alone group, without reducing fungicidal efficacy.

Section 4: Visualizing Mechanisms and Workflows

Diagram 1: this compound's Dual Effect on Fungal and Plant Pathways

G cluster_fungus Fungal Cell cluster_plant Plant Cell F_Lanosterol Lanosterol F_Enzyme 14α-demethylase (CYP51) F_Lanosterol->F_Enzyme F_Ergosterol Ergosterol (Essential for Membrane) F_Enzyme->F_Ergosterol F_Membrane Disrupted Cell Membrane P_Precursor Geranylgeranyl Diphosphate P_Enzyme Cytochrome P450 Monooxygenases P_Precursor->P_Enzyme P_GA Gibberellins (GAs) (Promote Elongation) P_Enzyme->P_GA P_Sterols Phytosterols (Membrane Structure) P_Enzyme->P_Sterols P_Growth Reduced Growth / Stunting This compound This compound This compound->F_Enzyme  INHIBITS This compound->P_Enzyme  INHIBITS (Off-Target)

Caption: this compound's primary vs. off-target inhibitory effects.

Diagram 2: Experimental Workflow for Phytotoxicity Screening

G start Start: New Species/Cultivar select_plants 1. Select Healthy, Uniform Plants (n ≥ 20) start->select_plants acclimate 2. Acclimate Plants (≥ 1 week) select_plants->acclimate assign_groups 3. Randomly Assign Groups Control (n≥10) vs. Treatment (n≥10) acclimate->assign_groups pre_data 4. Collect Pre-Treatment Data (Height, Photos) assign_groups->pre_data apply 5. Apply Treatments (Water vs. This compound) pre_data->apply monitor 6. Monitor & Record Data (Visual Ratings for 7-10 days) apply->monitor decision More Applications Needed? monitor->decision decision->apply Yes (e.g., weekly) final_data 7. Collect Final Data (Height, Final Ratings) decision->final_data No (e.g., after 3 cycles) analyze 8. Statistical Analysis (Compare Groups) final_data->analyze end End: Determine Safety Profile analyze->end

Caption: Step-by-step workflow for a standardized phytotoxicity assay.

References

Technical Support Center: Enhancing the Bioavailability of Myclobutanil in Systemic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Myclobutanil Bioavailability Challenge

This compound is a broad-spectrum, systemic triazole fungicide valued for its protective and curative action against a host of fungal pathogens in agriculture and horticulture.[1][2][3] Its mechanism of action relies on inhibiting the C14-demethylase enzyme, which is critical for ergosterol biosynthesis in fungi, thereby disrupting fungal cell membrane integrity.[4][5] As a systemic fungicide, its efficacy is fundamentally dependent on its ability to be absorbed by the plant and translocated, primarily through the xylem, to protect new growth.[4][6]

However, the inherent physicochemical properties of this compound present significant challenges to achieving optimal bioavailability. Its low aqueous solubility, in particular, can limit its uptake and movement within the plant, potentially reducing its overall efficacy and requiring higher application rates.[1][4] This technical guide serves as a support center for researchers, scientists, and formulation professionals dedicated to overcoming these limitations. It provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to address specific issues encountered during the development and application of this compound formulations.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental properties of this compound and the core principles of bioavailability that underpin all enhancement strategies.

FAQ 1: What are the key physicochemical properties of this compound that limit its systemic bioavailability?

The primary limiting factor is its low solubility in water.[4] Effective systemic action requires the active ingredient to be in solution to be absorbed by roots or foliage and transported through the plant's vascular system.[4]

Table 1: Key Physicochemical Properties of this compound

PropertyValueImplication for Bioavailability
Water Solubility 142 mg/L (at 25°C)Low solubility hinders efficient uptake by plant tissues.[4]
LogP (Octanol-Water Partition Coefficient) 2.94Indicates moderate lipophilicity, which helps in penetrating the waxy plant cuticle but can impede movement in the aqueous xylem.[7]
Molecular Weight 288.78 g/mol Relatively small size is generally favorable for passive diffusion across plant membranes.[4]
Vapor Pressure 1.6 x 10⁻⁶ mmHgLow volatility means it is likely to remain on the plant surface long enough for absorption.[7]
FAQ 2: How is this compound absorbed and translocated within a plant?

This compound is absorbed through both roots and foliage.[4] Once it penetrates the plant tissue, it exhibits acropetal movement, meaning it is primarily transported upwards through the xylem with the flow of water.[4][6] This allows the fungicide to reach and protect new, untreated growth.[4] However, it shows little to no movement out of the treated leaves via the phloem (basipetal movement), meaning direct application to all susceptible tissues is important.[6]

Diagram: this compound Uptake and Systemic Transport

Myclobutanil_Transport cluster_environment External Environment cluster_plant Plant System Formulation This compound Formulation (Spray/Drench) Leaf Leaf Surface (Cuticle) Formulation->Leaf Foliar Application Root Root Surface Formulation->Root Soil Drench Xylem Xylem (Water Conducting Tissue) Leaf->Xylem Absorption & Penetration NewGrowth New Growth (Leaves, Shoots) Root->Xylem Uptake Xylem->NewGrowth Acropetal Translocation

Caption: Workflow of this compound absorption and its upward (acropetal) movement in the plant's xylem.

Section 2: Formulation Strategies for Enhanced Bioavailability

Improving bioavailability requires innovative formulation approaches. This section details common strategies, provides starting protocols, and offers solutions to frequent troubleshooting scenarios.

Nano-formulations

Q: How can converting this compound into a nano-formulation improve its bioavailability?

Reducing the particle size of this compound to the nanoscale (typically <100 nm) dramatically increases the surface-area-to-volume ratio. This leads to:

  • Enhanced Dissolution Rate: Smaller particles dissolve much faster in water on the plant surface, increasing the concentration gradient and driving faster absorption.[8]

  • Improved Adhesion and Coverage: Nanosuspensions can provide more uniform coverage on leaf surfaces and adhere more strongly, increasing the window for absorption.[9]

  • Direct Penetration: Some studies suggest that nanoparticles may be able to penetrate the plant cuticle more effectively than larger particles.[10]

Troubleshooting Guide: Nano-formulation Development

Issue EncounteredPotential Cause(s)Recommended Troubleshooting Steps
Particle Aggregation / Instability - Insufficient stabilizer concentration.- Inappropriate stabilizer choice.- High ionic strength of the suspension medium.1. Optimize Stabilizer: Screen different stabilizers (e.g., polymers, surfactants) and test a range of concentrations.2. Control pH and Ionic Strength: Use deionized water and consider adding buffers to maintain a stable pH.[11]3. Zeta Potential Analysis: Measure the zeta potential of the nanoparticles. A value of ±30 mV or greater is generally indicative of good physical stability.
Low Loading Capacity - Poor interaction between this compound and the carrier material.- Premature precipitation of the drug during formulation.1. Solvent Selection: In nanoprecipitation methods, experiment with different solvent/antisolvent systems to control the precipitation rate.[9]2. Carrier Modification: If using a carrier (e.g., polymeric nanoparticles), consider modifying the carrier's surface chemistry to improve affinity for this compound.
Phytotoxicity Observed on Test Plants - High concentration of organic solvents remaining in the formulation.- Inherent toxicity of the stabilizer or carrier materials used.1. Purification: Implement purification steps like dialysis or tangential flow filtration to remove residual solvents and unencapsulated materials.2. Biocompatible Excipients: Select stabilizers and carriers with known low phytotoxicity.[12]3. Dose-Response Study: Conduct a dose-response study on a small batch of plants to determine the maximum non-toxic concentration.[12]
Adjuvant Selection

Q: What is the role of adjuvants, and how do I select the right one for a this compound formulation?

Adjuvants are additives that enhance the performance of a pesticide.[13][14] For a systemic fungicide like this compound, the goal is to improve its absorption into the plant tissue.[13] The right adjuvant can significantly boost bioavailability.

Types of Adjuvants for Systemic Fungicides:

  • Surfactants (Spreader/Wetter): These reduce the surface tension of spray droplets, allowing them to spread out over a larger area of the leaf and preventing them from beading up.[15] This increases the contact area for absorption.

  • Penetrants (e.g., Organosilicones, Methylated Seed Oils): These adjuvants are designed to disrupt the waxy cuticle of the leaf, creating pathways for the this compound to enter the plant tissue more quickly and efficiently.[14][16]

  • Stickers: These help the formulation adhere to the leaf surface, protecting it from being washed off by rain or irrigation, thus extending the time available for absorption.[15]

Troubleshooting Guide: Adjuvant Use

Issue EncounteredPotential Cause(s)Recommended Troubleshooting Steps
Poor Disease Control Despite Adjuvant Use - Incorrect adjuvant type for the target plant.- Antagonism between adjuvant and this compound formulation.- Adjuvant rate is too low.1. Match Adjuvant to Target: Waxy leaves (e.g., cabbage) may require a more aggressive penetrant than less waxy leaves (e.g., beans).[16]2. Jar Test: Before tank mixing, always perform a jar test to check for physical incompatibility (e.g., clumping, separation).[17]3. Follow Label Rates: Start with the adjuvant manufacturer's recommended rates and optimize through small-scale efficacy trials.
Crop Injury (Phytotoxicity) - Adjuvant is too aggressive (e.g., some penetrants).- Application during high heat or humidity.- Adjuvant concentration is too high.1. Select Safer Options: For sensitive crops, consider using less aggressive adjuvants like non-ionic surfactants or high-quality crop oil concentrates instead of highly penetrating organosilicones.[16]2. Environmental Conditions: Avoid spraying during the hottest part of the day or when plants are under drought stress.[12]3. Test on Small Area: Always test a new formulation/adjuvant combination on a small plot before widespread application.[12]

Diagram: Adjuvant Selection Logic

Adjuvant_Selection Start Goal: Enhance this compound Systemic Uptake Problem What is the primary barrier? Start->Problem PoorCoverage Poor spray coverage on waxy leaves Problem->PoorCoverage Coverage WashOff Wash-off risk (Rain/Irrigation) Problem->WashOff Retention SlowPenetration Slow absorption through the plant cuticle Problem->SlowPenetration Uptake Solution1 Use a Surfactant (Spreader/Wetter) PoorCoverage->Solution1 Solution2 Add a Sticker WashOff->Solution2 Solution3 Use a Penetrant (e.g., MSO, Organosilicone) SlowPenetration->Solution3 Combine Consider a Multifunctional Adjuvant (e.g., Spreader-Sticker or Penetrant-NIS) Solution1->Combine Solution2->Combine Solution3->Combine

Caption: Decision workflow for selecting an appropriate adjuvant to enhance this compound bioavailability.

Section 3: Analytical Methods for Bioavailability Assessment

Verifying enhanced bioavailability requires robust analytical methods to quantify this compound within plant tissues.

Q: What is a reliable method for quantifying this compound in plant samples?

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for its sensitivity and selectivity.[18][19] A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is commonly used for sample preparation.[18][19]

Experimental Protocol: QuEChERS Extraction and HPLC-MS/MS Analysis

Objective: To quantify the concentration of this compound in plant leaf tissue.

Materials:

  • Homogenized plant tissue sample (frozen in liquid N₂)

  • Acetonitrile (ACN)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (15 mL and 2 mL)

  • High-speed centrifuge

  • HPLC-MS/MS system

Methodology:

  • Extraction:

    • Weigh 5 g of homogenized plant sample into a 15 mL centrifuge tube.

    • Add 10 mL of ACN.

    • Add internal standards if required.

    • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (ACN layer) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Analysis:

    • Take the final supernatant and filter it through a 0.22 µm filter.

    • Inject the sample into the HPLC-MS/MS system.

    • Use a C18 column for separation with a mobile phase gradient of water (with 0.1% formic acid) and ACN.[18]

    • Monitor for this compound-specific parent and daughter ion transitions using Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Prepare a matrix-matched calibration curve by spiking known concentrations of this compound standard into blank plant extract.[18]

    • Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Troubleshooting Guide: Analytical Quantification

Issue EncounteredPotential Cause(s)Recommended Troubleshooting Steps
Low Analyte Recovery - Inefficient extraction from the plant matrix.- this compound degradation during sample prep.- Adsorption to labware.1. Optimize Extraction: Test different solvent-to-sample ratios or extraction times.2. Matrix Effects: Evaluate matrix effects by comparing the slope of the matrix-matched calibration curve to a solvent-based curve. If significant suppression or enhancement is observed, adjust the d-SPE cleanup sorbents or dilute the sample.[19]3. Check pH: Ensure the pH of the extraction solvent is appropriate to keep this compound stable.
High Variability Between Replicates - Non-homogenous sample.- Inconsistent pipetting or weighing.- Instrument instability.1. Improve Homogenization: Ensure the initial plant tissue sample is ground to a fine, uniform powder (liquid nitrogen is excellent for this).2. Technique Review: Verify the accuracy and precision of all measurement steps.3. Instrument Check: Run a system suitability test on the HPLC-MS/MS to ensure consistent performance.

Section 4: Regulatory and Safety Considerations

Q: Are there regulatory guidelines I need to be aware of when developing new this compound formulations?

Yes. Any new pesticide formulation, including those with enhanced bioavailability, must be registered with regulatory agencies like the U.S. Environmental Protection Agency (EPA).[20][21] The development process must adhere to specific test guidelines.

  • Product Chemistry (OPPTS 830 Series): Data on the formulation's composition, physical and chemical properties, and stability are required.[22]

  • Product Performance (OPPTS 810 Series): Efficacy data must be generated to prove the product controls the target pests as claimed on the label.[23]

  • Toxicology (OPPTS 870 Series): Studies are required to assess potential human health effects, including acute toxicity. Enhanced bioavailability could potentially alter the toxicological profile.[21]

  • Environmental Fate and Ecotoxicity: Data on how the new formulation behaves in the environment and its effects on non-target organisms are critical.

Q: Can enhancing bioavailability increase the risk of phytotoxicity?

Potentially, yes. By increasing the rate and amount of this compound entering the plant, a new formulation could reach concentrations that are damaging to the plant itself, even if the parent active ingredient is considered safe at standard application rates. Studies have shown that this compound can have genotoxic effects on plants at certain concentrations.[24][25][26][27]

Mitigation Strategy: It is crucial to conduct dose-response phytotoxicity trials on target crops as a standard part of the development process for any new, high-bioavailability formulation.[12] Start with a small-scale test, observing for any signs of leaf burn, stunting, or discoloration before proceeding to larger field trials.[12]

References

Technical Support Center: Spectrophotometric Analysis of Myclobutanil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Myclobutanil Spectrophotometry

This compound, a widely used triazole fungicide, plays a crucial role in modern agriculture for protecting a variety of crops.[1][2] Accurate quantification of its residues in environmental and agricultural samples is paramount for ensuring food safety and environmental monitoring. Spectrophotometry offers a rapid and cost-effective analytical approach for this purpose. However, like any analytical technique, it is not without its challenges. The complex nature of sample matrices, such as soil, water, and plant tissues, can introduce a variety of interferences that may compromise the accuracy and reliability of spectrophotometric assays for this compound.

This technical support guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to effectively address these interferences. As your dedicated Senior Application Scientist, I will provide you with field-proven insights and troubleshooting strategies to navigate the complexities of this compound analysis. This guide follows a question-and-answer format to directly address specific issues you may encounter during your experiments, ensuring you can achieve robust and reproducible results. Our focus will be on understanding the root causes of interference and implementing validated protocols to mitigate their effects, thereby ensuring the integrity of your data.

Troubleshooting Guide: Addressing Specific Interferences

This section provides in-depth answers to common problems encountered during the spectrophotometric analysis of this compound.

Question 1: My sample blanks show high absorbance in the UV region where this compound should be measured. What could be the cause and how can I correct for it?

Answer:

High absorbance in your sample blanks in the UV region is a classic sign of matrix interference. Several components commonly found in agricultural and environmental samples can absorb UV light, leading to a positive interference and an overestimation of the this compound concentration.

Underlying Causes:

  • Humic and Fulvic Acids: These are natural organic matter components in soil and water that strongly absorb UV radiation.[3][4][5][6] Their broad absorbance spectra can easily overlap with that of this compound.

  • Plant Pigments: Chlorophylls and carotenoids extracted from plant samples have significant absorbance in the UV-Vis spectrum and can interfere with the analysis.

  • Other Agrochemicals: If the sample has been treated with other pesticides or agrochemicals, their residues might have overlapping absorption spectra with this compound.

  • Co-formulants: The inert ingredients in this compound formulations, such as surfactants and solvents, can also contribute to background absorbance.[7]

Mitigation Strategies:

  • Adopt a Colorimetric Method: Instead of direct UV spectrophotometry, consider a colorimetric method. A validated method for this compound involves its bromination to form dibromo this compound, which then reacts with a potassium iodide-potassium iodate mixture in the presence of leucocrystal violet (LCV) to produce a violet-colored complex with a maximum absorbance at 590 nm.[8][9] This longer wavelength is significantly outside the interference region of many common matrix components.

    Experimental Protocol: Colorimetric Determination of this compound

    • Sample Extraction: Extract this compound from your sample using a suitable solvent (e.g., acetonitrile or ethyl acetate).

    • Bromination: To a known volume of the extract, add bromine water and allow the reaction to proceed.

    • Quenching: Add formic acid to remove excess bromine.

    • Color Development: Add a mixture of potassium iodide and potassium iodate, followed by a leucocrystal violet solution.

    • Measurement: After a specific time for color development, measure the absorbance at 590 nm against a reagent blank.

  • Implement Sample Cleanup with QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective sample preparation technique for removing a wide range of matrix interferences from food and agricultural samples.[10][11][12]

    Workflow for QuEChERS Sample Cleanup:

    graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

    }

    Caption: QuEChERS Sample Preparation Workflow.

    • Primary Secondary Amine (PSA): Removes sugars, fatty acids, and organic acids.

    • C18: Removes nonpolar interferences like fats and waxes.

    • Graphitized Carbon Black (GCB): Removes pigments like chlorophyll and carotenoids.[12]

  • Utilize Derivative Spectrophotometry: This technique involves calculating the first or higher-order derivative of the absorbance spectrum. It can effectively resolve overlapping peaks and eliminate baseline shifts caused by background interference.[13][14][15][16][17] By measuring the peak amplitude in the derivative spectrum at a zero-crossing point of the interfering substance, you can quantify this compound more accurately.

Question 2: I am analyzing soil samples, and my results are inconsistent and show poor recovery. What are the likely sources of interference, and how can I improve my method?

Answer:

Soil matrices are notoriously complex and present significant challenges for spectrophotometric analysis. The primary culprits for inconsistency and poor recovery are humic substances and the strong adsorption of this compound to soil particles.

Underlying Causes:

  • Humic and Fulvic Acids: As mentioned previously, these substances are major spectral interferents. They can also interact with this compound, affecting its extraction efficiency.

  • Adsorption to Soil Organic Matter and Clay: this compound can bind to organic matter and clay particles in the soil, leading to incomplete extraction and low recovery.

  • Presence of Metal Ions: Certain metal ions in the soil can form complexes with this compound or other components, potentially interfering with the assay.

Mitigation Strategies:

  • Optimize Sample Extraction: A robust extraction procedure is critical for soil samples.

    Recommended Soil Extraction Protocol: [8]

    • Take a representative 5g soil sample.

    • Add 20 mL of 0.3% sulfuric acid, 10 mL of 6% m/v hydrogen peroxide, and 0.5 mL of glycerin.

    • Boil the mixture at 160-180°C for 20 minutes on a sand bath.

    • Add an additional 2 mL of hydrogen peroxide and boil for another 10 minutes.

    • Cool to room temperature, add 50 mL of deionized water, and proceed with the analytical method. This oxidative treatment helps to break down organic matter, including humic substances, and release adsorbed this compound.

  • Matrix-Matched Calibration: To compensate for matrix effects that are not completely eliminated by sample cleanup, prepare your calibration standards in an extract of a blank soil sample (a sample known to be free of this compound). This ensures that the standards and samples have a similar matrix composition, improving the accuracy of quantification.

  • Standard Addition Method: If a suitable blank matrix is unavailable, the standard addition method can be used. This involves adding known amounts of a this compound standard to aliquots of the sample extract and measuring the absorbance. A plot of absorbance versus the concentration of the added standard is then used to determine the this compound concentration in the original sample.

Question 3: My results for this compound in fruit and vegetable samples seem erroneously high. What could be causing this positive interference?

Answer:

High results in fruit and vegetable samples are often due to co-extraction of natural plant components that interfere with the spectrophotometric measurement.

Underlying Causes:

  • Plant Pigments: Chlorophylls (green) and carotenoids (yellow, orange, red) are the most common interferents. Their broad absorption bands can overlap with the UV absorbance of this compound.

  • Phenolic Compounds and Flavonoids: Many fruits and vegetables are rich in these compounds, which also absorb UV light.

  • Sugars and Organic Acids: While they may not directly absorb at the analytical wavelength, high concentrations of these compounds can alter the physical properties of the solvent and affect the measurement.

Mitigation Strategies:

  • Targeted QuEChERS Cleanup: For pigmented samples, use a d-SPE tube containing graphitized carbon black (GCB) to effectively remove chlorophyll and carotenoids. Be aware that GCB can also retain some planar pesticides, so method validation is crucial.

  • Solvent Partitioning: Perform a liquid-liquid partitioning step after the initial extraction. For example, an extract in acetonitrile can be partitioned with a nonpolar solvent like hexane to remove lipids and some pigments.

  • Solid-Phase Extraction (SPE): For more targeted cleanup, use an SPE cartridge. A silica-based or Florisil cartridge can be effective in removing polar interferences from the less polar this compound.

Frequently Asked Questions (FAQs)

Q1: What are the UV-Vis absorption maxima for this compound? A1: this compound exhibits maximum UV-Vis absorption at approximately 203 nm and 219 nm.[18] However, due to significant interference from matrix components in these regions, direct UV spectrophotometry is often challenging.

Q2: How stable is this compound in samples and solutions? A2: this compound is relatively stable under normal storage conditions.[19] In aqueous solutions, it is stable to hydrolysis at pH 5, 7, and 9.[19] However, it can degrade upon exposure to light.[19] It is recommended to store samples and standard solutions in the dark and at low temperatures (-18°C or below) to ensure stability.[20] Residues of this compound have been found to be stable in frozen conditions (-15°C) in various crops for at least two years.[21]

Q3: Can I use a different colorimetric reagent for this compound analysis? A3: While the leucocrystal violet method is validated and published, other colorimetric reactions could potentially be developed. Any new method would require thorough validation according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure it is suitable for its intended purpose.[22]

Q4: What are some common co-formulants in this compound pesticide products that might interfere with my analysis? A4: this compound is often formulated as emulsifiable concentrates (EC) or wettable powders (WP).[1][2][23] These formulations contain co-formulants such as surfactants, emulsifiers, and solvents (e.g., alcohol ethoxylates, methylated fatty acids) to improve the stability, solubility, and application of the active ingredient.[7] These compounds can interfere with spectrophotometric analysis by absorbing light at the analytical wavelength or by affecting the extraction and partitioning of this compound. It is important to consider the potential for interference from these co-formulants, especially when analyzing technical-grade or formulated products.

Q5: How can I validate my spectrophotometric method for this compound analysis in a complex matrix? A5: Method validation is crucial to ensure the reliability of your results. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing blank matrix samples and spiked samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards at different concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies by analyzing spiked blank matrix samples at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Data Summary Tables

Table 1: Spectrophotometric Methods for this compound Analysis

MethodPrincipleλmax (nm)Key AdvantagesPotential Interferences
Direct UV Spectrophotometry Direct measurement of UV absorbance~203, 219[18]Simple, rapidHigh, from humic acids, pigments, other agrochemicals
Colorimetry (Leucocrystal Violet) Bromination followed by complex formation590[8][9]High specificity, reduced matrix interferenceOxidizing/reducing agents that react with reagents

Table 2: Common Interferences and Mitigation Strategies

InterferentSample Type(s)Mitigation StrategyPrinciple of Mitigation
Humic/Fulvic Acids Soil, WaterOxidative sample digestion, Matrix-matched calibrationDestroys interfering organic matter, Compensates for matrix effects
Chlorophylls/Carotenoids Fruits, Vegetablesd-SPE with Graphitized Carbon Black (GCB)Adsorption of planar pigment molecules
Fats and Waxes Oily Crops, Processed Foodsd-SPE with C18, Liquid-liquid partitioning with hexaneRemoval of nonpolar interferences
Spectral Overlap (Other Pesticides) AllDerivative Spectrophotometry, Colorimetric methodResolves overlapping peaks, Shifts analysis to a more selective wavelength

Visualized Workflows and Relationships

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}

Caption: Troubleshooting Logic for this compound Analysis.

References

Technical Support Center: Optimization of Myclobutanil Dosage for Effective Control of Venturia ina-equalis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a centralized technical resource for researchers engaged in the optimization of myclobutanil dosage for the management of apple scab, caused by the ascomycete fungus Venturia inaequalis. This compound, a demethylation inhibitor (DMI) fungicide, is a critical tool in controlling this economically significant disease.[1][2][3] However, its efficacy is threatened by the emergence of resistant fungal populations.[4][5][6][7] Precise dosage optimization is therefore paramount to ensure sustainable disease control while minimizing selection pressure for resistance. This document provides field-proven insights, detailed experimental protocols, and robust troubleshooting advice to support your research endeavors.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound against Venturia inaequalis? A1: this compound is a triazole fungicide that belongs to the Fungicide Resistance Action Committee (FRAC) Group 3.[8][9][10] Its mode of action is the inhibition of sterol biosynthesis, specifically targeting the C14-demethylase enzyme involved in the production of ergosterol.[7][11][12] Ergosterol is an essential component of fungal cell membranes. Its depletion disrupts membrane integrity and function, ultimately arresting fungal growth.[7]

Q2: Why is dosage optimization so critical for this compound? A2: Dosage optimization is a balancing act. An insufficient dose will fail to control the pathogen, leading to crop damage. Conversely, an excessive dose not only increases costs and potential environmental impact but, more critically, exerts strong selection pressure on the V. inaequalis population, accelerating the development of resistant strains.[3][4][6] Optimized dosages aim for the minimum effective concentration required for control, thereby preserving the fungicide's long-term utility.[13]

Q3: What factors can influence the effective dosage of this compound in the field? A3: Multiple factors interact to determine efficacy:

  • Disease Pressure: Higher inoculum levels, often resulting from poor orchard sanitation or favorable weather, may require higher ends of the recommended dose range.[14][15]

  • Weather Conditions: Temperature and moisture are critical for spore germination and infection.[15] Applications must be timed correctly, often preceding predicted infection periods (wetting events).[16]

  • Fungal Population Sensitivity: The prevalence of resistant or less sensitive isolates within the orchard population is the most significant factor.[5][7]

  • Application Coverage: Thorough and uniform spray coverage of all susceptible tissues (leaves and fruit) is essential for effective control.

Q4: What is an EC50 value and how is it relevant to my work? A4: The EC50 (Effective Concentration, 50%) is the concentration of a fungicide that inhibits a biological process, such as mycelial growth or spore germination, by 50% compared to an untreated control.[17][18] It is a critical metric for quantifying the sensitivity of a fungal isolate to a fungicide. By determining the EC50 values for a collection of V. inaequalis isolates, you can establish a sensitivity baseline for a population and monitor for shifts towards resistance over time.[7][18]

Part 2: Core Experimental Protocols & Methodologies

Protocol 2.1: In Vitro Mycelial Growth Inhibition Assay

This assay is the foundational method for determining the EC50 of this compound against V. inaequalis isolates.

Objective: To quantify the inhibitory effect of various this compound concentrations on the vegetative growth of the fungus on an artificial medium.

Materials:

  • Pure cultures of V. inaequalis isolates.

  • Potato Dextrose Agar (PDA).

  • Technical grade this compound.

  • Dimethyl sulfoxide (DMSO) or acetone as a solvent.

  • Sterile petri dishes (90 mm).

  • Sterile cork borer (5 mm).

  • Incubator.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10,000 µg/mL) in your chosen solvent (e.g., DMSO).[19]

  • Medium Amendment: Autoclave PDA and allow it to cool to approximately 50-55°C in a water bath. While the agar is molten, add the this compound stock solution to create a series of final concentrations. A logarithmic series is recommended (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).[4][6][19] Ensure the solvent concentration is constant across all treatments, including the control (e.g., 0.1% v/v).

  • Plate Pouring: Pour the amended and control media into petri dishes and allow them to solidify.

  • Inoculation: Using a sterile 5-mm cork borer, take a mycelial plug from the actively growing edge of a 14-21 day old V. inaequalis culture and place it, mycelium-side down, in the center of each amended and control plate.

  • Incubation: Incubate the plates in the dark at the optimal temperature for V. inaequalis (approx. 18-20°C) for 21-28 days.[20]

  • Data Collection: Measure the colony diameter in two perpendicular directions for each plate. Average these two measurements and subtract the diameter of the initial plug (5 mm) to get the net radial growth.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the solvent control. Use statistical software to perform a non-linear regression (dose-response) analysis to determine the EC50 value.[17][19][21]

Workflow for In Vitro Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare this compound Stock Solution amend Amend Cooled PDA with this compound Series stock->amend media Prepare PDA Medium media->amend pour Pour Plates amend->pour inoculate Inoculate Plates with Mycelial Plugs pour->inoculate culture Grow V. inaequalis Isolates culture->inoculate incubate Incubate Plates (21-28 days) inoculate->incubate measure Measure Colony Diameters incubate->measure inhibit Calculate % Inhibition measure->inhibit ec50 Calculate EC50 via Non-linear Regression inhibit->ec50

Caption: Workflow for determining this compound EC50 values in vitro.

Mechanism of this compound Action

DMI_MoA acetyl Acetyl-CoA lanosterol Lanosterol acetyl->lanosterol Multiple Steps c14 14-alpha- demethylase (CYP51) lanosterol->c14 ergosterol Ergosterol membrane Functional Fungal Cell Membrane ergosterol->membrane This compound This compound (FRAC Group 3) This compound->c14 INHIBITS c14->ergosterol

Caption: this compound inhibits the C14-demethylase enzyme.

Part 3: Troubleshooting Guide

Q: My control plates (solvent only) show inhibited or no growth. What went wrong? A: This points to a problem with your solvent or culture viability.

  • Solvent Phytotoxicity: The concentration of your solvent (e.g., DMSO, acetone) may be too high. Ensure the final concentration in the media does not exceed 0.5% (v/v). Run a preliminary test with a solvent-only series to determine the maximum non-inhibitory concentration.

  • Culture Viability: Your V. inaequalis isolate may have lost viability. Ensure you are using fresh, actively growing cultures for your inoculum plugs.

  • Contamination: Bacterial or other fungal contamination in your media could be inhibiting the growth of V. inaequalis. Review your sterile technique.

Q: I am seeing highly variable results between replicates of the same concentration. Why? A: Inconsistent results are often due to methodological variability.

  • Uneven Fungicide Distribution: Ensure the this compound is thoroughly mixed into the molten agar before pouring. Failure to do so can create "hot spots" of high concentration in some plates and low concentration in others.

  • Inoculum Plug Variation: Ensure all mycelial plugs are taken from the same region (the actively growing margin) of the source culture and are of a uniform size.

  • Incubation Conditions: Check for temperature gradients within your incubator that could cause plates to experience different growth conditions.

Q: My dose-response curve is flat, or I cannot achieve 100% inhibition even at high concentrations. What does this indicate? A: This is a strong indicator of a resistant V. inaequalis population.

  • High-Level Resistance: The isolate(s) you are testing may possess a mechanism that confers a high level of resistance to this compound.[4][6] This has been documented in numerous apple-growing regions.[1][7]

  • Actionable Steps:

    • Confirm the Result: Repeat the experiment with a freshly prepared this compound stock solution to rule out chemical degradation.

    • Expand Concentration Range: Test even higher concentrations (e.g., 200, 500 µg/mL) to see if inhibition can be achieved.

    • Cross-Resistance Testing: Test the isolate against other DMI fungicides (e.g., fenbuconazole, difenoconazole) to check for cross-resistance, which is common within this class.[1][2]

    • Molecular Analysis: Consider molecular assays to investigate known resistance mechanisms, such as overexpression or point mutations in the target enzyme gene, CYP51A1.[2]

Troubleshooting Decision Tree

Troubleshooting start Unexpected Result Encountered q1 Control plates show no/poor growth? start->q1 q2 High variability between replicates? start->q2 q3 Flat dose-response curve? start->q3 q1->q2 No sol1 Check solvent concentration & culture viability q1->sol1 Yes q2->q3 No sol2 Review mixing protocol & inoculum consistency q2->sol2 Yes sol3 Suspect resistance. Confirm result, expand concentration range. q3->sol3 Yes

Caption: Decision tree for troubleshooting in vitro fungicide assays.

Part 4: Data Presentation & Interpretation

Quantitative data should be summarized for clarity and comparison.

Table 1: Example Mycelial Growth Inhibition Data

This compound (µg/mL)Isolate A Mean Growth (mm)Isolate A % InhibitionIsolate B Mean Growth (mm)Isolate B % Inhibition
0 (Solvent Control)45.20.0%46.50.0%
0.0138.115.7%45.13.0%
0.123.548.0%42.39.0%
1.05.188.7%31.232.9%
10.00.0100.0%15.866.0%
100.00.0100.0%4.390.8%

Interpreting EC50 Values:

Once calculated, EC50 values can be used to classify isolates. While classification thresholds can vary by region and study, a general framework is provided below.

Table 2: Provisional Classification of V. inaequalis Sensitivity to this compound

ClassificationTypical EC50 Range (µg/mL)Interpretation & Field Implication
Sensitive (S) < 0.1This compound is expected to provide good control at label rates.
Reduced Sensitivity (RS) 0.1 - 1.0Control may be inconsistent. Higher label rates may be needed. Indicates a shift in the population.[4][6]
Resistant (R) > 1.0This compound is likely to fail under field conditions. Alternative modes of action are required.[4][6][7]

References

Validation & Comparative

A Comparative Analysis of Myclobutanil Enantiomer Toxicity in Aquatic Invertebrates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chirality Question in Ecotoxicology

Myclobutanil is a broad-spectrum triazole fungicide widely employed in agriculture to control a variety of fungal diseases on crops such as grapes, apples, and ornamentals. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes, by targeting the enzyme 14α-demethylase, a member of the cytochrome P450 family. This compound is a chiral compound, existing as two non-superimposable mirror images, or enantiomers: S-(+)-myclobutanil and R-(-)-myclobutanil. Although these enantiomers possess identical physicochemical properties, a growing body of evidence reveals significant differences in their biological activity, toxicity, and environmental fate.

Commercially, this compound is sold as a racemic mixture (a 1:1 ratio of both enantiomers). However, this practice overlooks the potential for one enantiomer to be more effective against the target pest while the other may be more toxic to non-target organisms, including sensitive aquatic invertebrates. This guide provides a comparative analysis of the enantioselective toxicity of this compound in aquatic invertebrates, synthesizes the current state of knowledge, and presents a standardized protocol for evaluating these stereospecific effects. The objective is to equip researchers and regulatory bodies with the rationale and methodology to conduct more accurate and environmentally relevant risk assessments of chiral pesticides.

Enantioselective Toxicity: A Comparative Overview

The differential toxicity of this compound enantiomers has been documented in several aquatic species. The data consistently demonstrates that evaluating the racemic mixture alone can lead to an incomplete, and often misleading, understanding of the pesticide's true environmental impact.

One of the most well-studied aquatic invertebrates in ecotoxicology is the water flea, Daphnia magna. Research has shown that the (+)-enantiomer of this compound is significantly more toxic to D. magna than the (-)-enantiomer. Interestingly, some studies have also observed that the racemic mixture exhibits greater toxicity than either enantiomer alone, suggesting a potential synergistic interaction between them. This highlights a critical flaw in traditional risk assessments that do not consider enantiomer-specific effects or their interactions.

Similar enantioselectivity has been observed in aquatic algae, which form the base of many aquatic food webs. In a study on Scenedesmus obliquus, the EC50 values after 96 hours of exposure indicated a toxicity ranking of (+)-myclobutanil > rac-myclobutanil > (-)-myclobutanil. This differential toxicity extended to sublethal endpoints, including impacts on photosynthetic pigments and antioxidant enzyme activity.

The table below summarizes the acute toxicity data for this compound enantiomers in representative aquatic organisms.

OrganismTest Endpoint(+)-Myclobutanil(-)-Myclobutanilrac-MyclobutanilReference
Daphnia magna 48-h LC505.48 mg/L10.15 mg/L9.24 mg/L
Scenedesmus obliquus 96-h EC502.128 mg/L3.951 mg/L2.760 mg/L

*LC50 (Lethal Concentration 50%): The concentration of a chemical which kills 50% of a sample population. EC50 (Effective Concentration 50%): The concentration of a chemical that induces a response halfway between the baseline and maximum after a

A Senior Application Scientist's Guide to the Validation of a New Myclobutanil Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Myclobutanil Quantification

This compound is a broad-spectrum systemic fungicide belonging to the triazole class, widely employed to protect a variety of crops, from grapes to almonds, against fungal pathogens like powdery mildew.[1][2] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[3] However, the very efficacy of this compound necessitates stringent monitoring of its residues in agricultural products to ensure consumer safety and adherence to regulatory limits, such as the Maximum Residue Levels (MRLs) established by food safety authorities.[4][5]

Accurate and reliable quantification of this compound is the cornerstone of this monitoring. This process is fundamentally dependent on the quality of the analytical reference standard used for instrument calibration. An ideal standard must possess certified purity, homogeneity, and stability, ensuring that the measurements performed are traceable and defensible. This guide introduces a new this compound analytical standard, Innovate-Myclo 99.8% , and presents a comprehensive validation study comparing its performance against a well-established Certified Reference Material (CRM). Our objective is to provide researchers and quality control professionals with the experimental data and procedural rationale needed to confidently adopt this new standard in their analytical workflows.

Chapter 1: Characterization of the Analytical Standard

The foundation of any quantitative analysis is a reference standard of known purity and identity. Before a comparative performance evaluation, the Innovate-Myclo 99.8% standard was subjected to rigorous characterization as outlined by international guidelines such as ISO Guide 35.[6][7][8]

1.1 Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

The purity of a reference material is its most critical attribute. We employed an HPLC-UV method, a robust and widely accessible technique, for this assessment.[1] The principle of purity analysis by chromatography is to separate the main compound from any potential impurities, with the peak area percentage of the main compound representing its purity.

Experimental Protocol: HPLC-UV Purity Analysis

  • Standard Preparation: Accurately weigh approximately 10 mg of Innovate-Myclo 99.8% and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Instrumentation: Utilize an HPLC system with a UV detector (Shimadzu LC-20AT or equivalent).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% orthophosphoric acid in water (70:30, v/v).[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.[1]

    • Injection Volume: 20 µL.

  • Analysis: Inject the prepared solution in triplicate.

  • Calculation: Calculate purity using the area normalization method: Purity % = (Area of this compound Peak / Total Area of All Peaks) x 100.

The analysis confirmed a purity of ≥99.8%, aligning with the product specification.

1.2 Identity Confirmation by Mass Spectrometry (MS)

To unequivocally confirm the identity of the standard, we utilized Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS). This technique provides molecular weight information and fragmentation patterns that serve as a chemical fingerprint for the compound.[4]

Experimental Protocol: UPLC-MS/MS Identity Confirmation

  • Sample Preparation: Further dilute the stock solution from the purity assessment to approximately 1 µg/mL with the mobile phase.

  • Instrumentation: Waters Xevo TQ-S Micro MS/MS or equivalent, operating in positive electrospray ionization (ESI+) mode.[4][9]

  • MS/MS Parameters:

    • Ionization Mode: ESI Positive.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Parent Ion (m/z): 288.9.

    • Daughter Ions (m/z): 69.9 (quantitative) and 124.9 (qualitative).[4][9]

    • Cone Voltage: 36 V.[4]

    • Collision Energy: 24 V and 38 V, respectively.[4]

The results confirmed the expected parent mass and fragmentation pattern for this compound, verifying its molecular identity.

Chapter 2: Comparative Performance Validation

The ultimate test of a new analytical standard is its performance in a real-world analytical method against an existing, trusted standard. We designed a head-to-head comparison between Innovate-Myclo 99.8% and an existing This compound Certified Reference Material (CRM) (Sigma-Aldrich, TraceCERT®). The validation was conducted following the principles outlined in the ICH Q2(R2) and FDA guidelines.[10][11]

2.1 The Analytical Workflow

The validation process follows a logical sequence to build a complete picture of the standard's performance. Each step provides a self-validating checkpoint to ensure the integrity of the final data.

G cluster_0 Phase 1: Standard Preparation & Characterization cluster_1 Phase 2: LC-MS/MS Method Validation cluster_2 Phase 3: Data Analysis & Conclusion Standard_Prep Prepare Stock Solutions (Innovate-Myclo & CRM) Purity Purity Verification (HPLC-UV) Standard_Prep->Purity Identity Identity Confirmation (LC-MS/MS) Standard_Prep->Identity Linearity Linearity & Range Standard_Prep->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Data_Table Tabulate Comparative Data Linearity->Data_Table Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Accuracy->Data_Table LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Precision->Data_Table Stability Solution Stability LOD_LOQ->Stability LOD_LOQ->Data_Table Stability->Data_Table Conclusion Performance Assessment & Final Report Data_Table->Conclusion

Caption: Workflow for the comparative validation of the new analytical standard.

2.2 Experimental Protocol: Comparative LC-MS/MS Analysis

A single, highly sensitive UPLC-MS/MS method was used for all performance comparisons to eliminate instrumental variability as a factor.

  • Preparation of Standards:

    • Independent stock solutions (100 µg/mL) of Innovate-Myclo 99.8% and the CRM were prepared in acetonitrile.

    • Serial dilutions were performed to create calibration standards ranging from 0.5 µg/L to 100 µg/L. This range is relevant for trace residue analysis.[12]

  • Preparation of Spiked Samples (for Accuracy & Precision):

    • A blank matrix was prepared using an organic cucumber sample, extracted via a modified QuEChERS method.[4]

    • The blank extract was spiked with each standard at three concentration levels: low (5 µg/kg), medium (50 µg/kg), and high (100 µg/kg).

  • LC-MS/MS Parameters: The same parameters as described in Section 1.2 were used.

  • Validation Parameters Assessed:

    • Linearity: Calibration curves were generated for both standards (n=6 concentration levels). The coefficient of determination (R²) was calculated.

    • Accuracy: The recovery of this compound from the spiked cucumber matrix was determined. Recovery (%) = (Measured Concentration / Spiked Concentration) x 100.

    • Precision:

      • Repeatability (Intra-day precision): Six replicates of the medium-level spiked sample were analyzed on the same day.

      • Intermediate Precision (Inter-day precision): The analysis was repeated on three different days. The Relative Standard Deviation (RSD %) was calculated for both.

    • Limit of Quantification (LOQ) & Limit of Detection (LOD): These were determined based on the signal-to-noise ratio (S/N). LOQ was established as the lowest concentration with S/N ≥ 10, and LOD with S/N ≥ 3.[1]

    • Stability: Working standards were stored at 4°C and re-analyzed after 7 and 14 days to assess short-term stability.

Chapter 3: Results and Discussion

The data gathered from the comparative validation study are summarized below. The results demonstrate the equivalence and high performance of the Innovate-Myclo 99.8% standard.

Table 1: Physical and Chemical Properties

PropertyInnovate-Myclo 99.8%Existing CRM (TraceCERT®)
Chemical Formula C₁₅H₁₇ClN₄C₁₅H₁₇ClN₄
Molecular Weight 288.78 g/mol 288.78 g/mol
Documented Purity ≥99.8%≥99.5% (Typical)
Format Neat SolidNeat Solid

Table 2: Linearity Comparison

StandardCalibration Range (µg/L)Regression EquationCoefficient of Determination (R²)
Innovate-Myclo 99.8% 0.5 - 100y = 20981x + 11540.9997
Existing CRM 0.5 - 100y = 20895x + 12010.9995

Discussion: Both standards exhibited excellent linearity across a wide, analytically relevant concentration range, with R² values well above the typical acceptance criterion of >0.99. This demonstrates that both are suitable for creating reliable calibration curves for quantification.

Table 3: Accuracy (Recovery) and Precision (RSD) Comparison in Cucumber Matrix

StandardSpiked Level (µg/kg)Mean Recovery (%) (n=6)Repeatability (RSDr %)Intermediate Precision (RSDi %)
Innovate-Myclo 99.8% 5 (Low)98.23.14.5
50 (Medium)101.51.92.8
100 (High)99.71.52.1
Existing CRM 5 (Low)97.53.54.9
50 (Medium)102.12.23.1
100 (High)100.41.82.5

Discussion: The accuracy for both standards falls comfortably within the acceptable range of 80-120% for residue analysis.[4] Similarly, the precision, measured by RSD, is excellent and well below the typical 15-20% limit. The data shows no statistically significant difference in performance between the Innovate-Myclo 99.8% standard and the established CRM, confirming its accuracy and reliability for quantifying this compound in a complex food matrix.

Table 4: LOD, LOQ, and Stability Comparison

ParameterInnovate-Myclo 99.8%Existing CRM
LOD (µg/kg) 0.25[12]0.25
LOQ (µg/kg) 0.83[12]0.85
Stability (14 days @ 4°C) >98% of initial response>98% of initial response

Discussion: The limits of detection and quantification are virtually identical, indicating that the new standard allows for the same level of analytical sensitivity as the CRM. Both standards demonstrated excellent short-term stability in solution, a critical factor for ensuring consistent results in a busy laboratory environment where standards may be used over several days.

Conclusion and Recommendation

This comprehensive validation study demonstrates that the Innovate-Myclo 99.8% analytical standard is a highly reliable and suitable reference material for the quantification of this compound. Through rigorous characterization and a direct comparative analysis against an established CRM, we have shown:

  • Verified Identity and High Purity: The standard's identity was confirmed by mass spectrometry, and its purity was verified to be ≥99.8% by HPLC.

  • Equivalent Performance: In a validated UPLC-MS/MS method, Innovate-Myclo 99.8% exhibited equivalent performance in all critical validation parameters, including linearity, accuracy, precision, sensitivity (LOD/LOQ), and stability.

Based on this robust experimental evidence, we confidently recommend Innovate-Myclo 99.8% as a cost-effective and high-quality alternative to existing this compound standards for researchers, scientists, and drug development professionals engaged in residue analysis, quality control, and environmental monitoring. Its adoption can ensure the continued generation of accurate, reliable, and defensible analytical data.

References

A Senior Application Scientist's Guide to Evaluating the Synergistic Effects of Myclobutanil with Other Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

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Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Additive Effects in Fungal Control

In the intricate field of crop protection and fungal disease management, the pursuit of enhanced efficacy and sustainable solutions is paramount. Myclobutanil, a triazole fungicide, is a cornerstone in this effort, renowned for its systemic properties and specific mode of action.[1][2][3][4] It operates by inhibiting the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2][5][6][7] This disruption leads to impaired membrane integrity and ultimately, the death of the fungal pathogen.[5][6] this compound is widely used to control a variety of diseases such as powdery mildew, rusts, and leaf spots on crops ranging from grapes and apples to ornamentals.[5][6][8][9]

However, the true potential of this compound is often unlocked when it is strategically combined with other fungicides. The concept of synergy—where the combined effect of two or more fungicides is greater than the sum of their individual effects—offers a powerful tool for enhancing disease control, reducing application rates, and mitigating the development of fungicide resistance.[10][11][12] This guide provides a comprehensive framework for understanding, evaluating, and leveraging the synergistic potential of this compound in combination with other fungicidal compounds.

Pillar 1: The "Why"—Mechanisms of Fungicide Synergy

Understanding the biochemical rationale behind synergy is critical for designing effective fungicide combinations. Fungicide mixtures can achieve synergy through several mechanisms, primarily by targeting different metabolic pathways within the fungus or by overcoming resistance mechanisms. Combining fungicides with different modes of action is a cornerstone of effective resistance management.[10][13]

A common and highly effective strategy involves pairing a site-specific inhibitor like this compound (a DeMethylation Inhibitor, or DMI, FRAC Group 3) with a fungicide from a different group, such as a strobilurin (QoI, FRAC Group 11) or a multi-site inhibitor like chlorothalonil (FRAC Group M5).[14][15][16]

  • Dual-Target Inhibition: this compound disrupts sterol biosynthesis in the fungal cell membrane, while a partner like azoxystrobin (a strobilurin) inhibits mitochondrial respiration, effectively cutting off the fungus's energy supply.[3][4][16][17] This two-pronged attack can be devastating to the pathogen.

  • Overcoming Resistance: Fungal populations can develop resistance to single-site fungicides. If a pathogen has developed reduced sensitivity to this compound, a partner fungicide with a different mode of action can control these less-sensitive strains, preserving the overall efficacy of the treatment.[10]

  • Enhanced Uptake or Translocation: While less common, one fungicide can sometimes facilitate the uptake or movement of another within the plant tissue, leading to a higher effective concentration at the site of infection. This compound itself is known to be systemic and mobile within the plant's xylem.[18]

The following diagram illustrates the logical relationship in designing a synergistic fungicide mixture.

Synergy_Workflow A 1. Prepare Stock Solutions (this compound, Partner Fungicide) D 4. Add Fungicides (Singles & Combinations) A->D B 2. Prepare Fungal Inoculum (Spores or Mycelial Fragments) E 5. Add Fungal Inoculum to all wells B->E C 3. Serial Dilutions in 96-well plate C->D D->E F 6. Incubate (Controlled Temp & Humidity) E->F G 7. Assess Growth (e.g., OD at 600nm) F->G H 8. Calculate % Inhibition and apply Colby's Formula G->H

References

A Comparative Analysis of Myclobutanil Persistence in Diverse Soil Matrices: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the persistence of myclobutanil, a widely used triazole fungicide, across various soil types. Designed for researchers, environmental scientists, and professionals in drug and pesticide development, this document synthesizes experimental data to elucidate the key factors governing this compound's environmental fate. We will explore the causal mechanisms behind its differential persistence and provide standardized protocols for its evaluation, ensuring scientific rigor and reproducibility.

Introduction: The Environmental Significance of this compound Persistence

This compound is an effective fungicide utilized to protect a wide range of crops from fungal pathogens.[1][2] Its efficacy is attributed to its systemic nature and its ability to inhibit ergosterol biosynthesis in fungi.[3][4] However, the very stability that makes this compound effective also raises environmental concerns regarding its persistence in soil. The longevity of this compound in the terrestrial environment can influence its potential for groundwater contamination, uptake by subsequent crops, and long-term effects on non-target soil microorganisms.[1][2] Understanding its behavior in different soil types is therefore paramount for accurate environmental risk assessment and sustainable agricultural practices.

The persistence of a pesticide in soil is quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. This compound's DT50 in soil is highly variable, with reported values ranging from as short as 11 days to over 500 days.[1][2][5] This wide range underscores the critical influence of soil properties and environmental conditions on its degradation.

Comparative Persistence of this compound in Different Soil Types

Soil DescriptionOrganic Matter (%)pHDT50 (days)Key ConditionsReference
Silt Loam Soil1.946.4~66Laboratory, Aerobic[6]
Tea Orchard Soil (2-year-old)2.14.241.26Laboratory, 25°C, 60% WHC[1]
Tea Orchard Soil (50-year-old)3.83.915.07Laboratory, 25°C, 60% WHC[1]
Wasteland Soil1.54.569.32Laboratory, 25°C, 60% WHC[1]
Forest Soil5.24.125.67Laboratory, 25°C, 60% WHC[1]
Field Soil (Tobacco Cultivation)Not SpecifiedNot Specified12.88 - 19.20Field Conditions[5][7]
Anaerobic SoilNot SpecifiedNot Specifiedup to 574Laboratory, Anaerobic[1][2][5]

Analysis of Comparative Data:

From the data, a clear trend emerges: this compound persistence is significantly influenced by soil organic matter content and microbial activity. The shorter half-life in the 50-year-old tea orchard soil compared to the 2-year-old and wasteland soils, despite its lower pH, can be attributed to its higher organic matter content and likely a more adapted microbial community.[1][8] Higher organic matter can lead to increased sorption, which in some cases can decrease bioavailability for degradation, but it also supports a larger and more active microbial population, which appears to be the dominant factor in this compound's breakdown.[1]

The stark contrast in DT50 values between aerobic and anaerobic conditions is a critical finding. The significantly extended persistence under anaerobic (flooded) conditions highlights that the primary degradation pathway for this compound is aerobic microbial metabolism.[1] This has significant implications for risk assessment in different agricultural settings, such as periodically flooded fields.

Key Factors Influencing this compound Persistence in Soil

The degradation of this compound in soil is a complex process governed by a combination of biotic and abiotic factors. Understanding these factors is essential for predicting its environmental fate.

Microbial Degradation

The primary driver of this compound dissipation in soil is microbial degradation.[1] Sterilized soil experiments have shown negligible degradation, confirming the crucial role of soil microorganisms.[1] Aerobic conditions are particularly favorable for this compound breakdown, suggesting that aerobic bacteria and fungi are the key players in its metabolism.[1][3] The composition and activity of the microbial community, which are in turn influenced by soil organic matter, pH, and moisture, are therefore central to determining the rate of degradation.

Soil Organic Matter

Soil organic matter (SOM) has a dual role in the persistence of this compound. Its moderate lipophilicity (log Kow of ~2.9) allows it to adhere to organic matter in soils.[3] This sorption can reduce its bioavailability in the soil solution for leaching and microbial uptake. However, SOM also serves as a crucial nutrient source for the microbial populations responsible for degrading the fungicide.[1] The net effect of SOM on this compound persistence depends on the balance between these two opposing processes. In many cases, the enhanced microbial activity in soils with higher organic matter content leads to a faster overall degradation rate.[1]

Soil pH

While hydrolysis of this compound is negligible across common environmental pH ranges (pH 5, 7, and 9), soil pH can indirectly influence its persistence by affecting microbial community structure and activity.[3][6] Different microbial groups have optimal pH ranges for growth and enzymatic activity. Therefore, shifts in soil pH can alter the composition of the microbial community, potentially impacting the prevalence and efficiency of this compound-degrading microorganisms.

Temperature and Moisture

Temperature and soil moisture content are critical environmental variables that directly impact microbial activity and, consequently, the degradation rate of this compound. Studies have shown a significant increase in the dissipation rate of this compound at higher temperatures (e.g., 40°C) compared to lower temperatures (e.g., 4°C and 25°C).[1] This is consistent with the general principles of microbial metabolism, which is more rapid at warmer temperatures.

Soil moisture content also plays a vital role. Non-flooded (aerobic) conditions generally result in faster degradation than flooded (anaerobic) conditions.[1] Optimal moisture levels (e.g., 60% water holding capacity) promote aerobic microbial activity, leading to more rapid dissipation of the fungicide.

Experimental Protocol for Assessing this compound Persistence in Soil

To ensure the generation of reliable and comparable data on this compound persistence, a standardized experimental protocol is essential. The following protocol is based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) for pesticide degradation studies.[9][10][11][12]

Soil Collection and Characterization
  • Soil Sampling: Collect soil from the top 0-20 cm layer of the desired locations. Remove large debris such as stones and plant material.

  • Soil Characterization: Thoroughly characterize each soil type for the following parameters:

    • Soil texture (% sand, silt, clay)

    • pH

    • Organic carbon and organic matter content

    • Cation exchange capacity (CEC)

    • Water holding capacity (WHC)

    • Microbial biomass

Experimental Setup

Caption: Experimental workflow for assessing this compound persistence in soil.

Step-by-Step Methodology
  • Soil Preparation: Air-dry the collected soil and sieve it through a 2 mm mesh.

  • Moisture Adjustment: Adjust the moisture content of the soil to 60% of its water holding capacity (WHC).

  • Pre-incubation: Pre-incubate the moistened soil in the dark at the desired temperature (e.g., 25°C) for one week to allow the microbial community to stabilize.

  • Spiking: Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetone). Apply the solution to the soil to achieve the desired concentration (e.g., 1 mg/kg). Ensure homogenous distribution and allow the solvent to evaporate completely.

  • Incubation: Place the treated soil samples in incubation vessels that allow for aeration while minimizing moisture loss. Incubate the samples in the dark at a constant temperature.

  • Sampling: Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

  • Extraction: Extract this compound from the soil samples using a validated method such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.[13]

  • Analysis: Quantify the concentration of this compound in the extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[14][15] This technique provides the necessary sensitivity and selectivity for accurate determination at low residue levels.

  • Data Analysis: Plot the concentration of this compound against time and calculate the dissipation half-life (DT50) using first-order kinetics or other appropriate models.[16]

Visualization of Influencing Factors

The interplay of various factors on this compound persistence can be visualized as follows:

Influencing_Factors cluster_soil Soil Properties cluster_environmental Environmental Conditions Organic_Matter Organic Matter Microbial_Activity Microbial Activity & Community Structure Organic_Matter->Microbial_Activity supports Myclobutanil_Persistence This compound Persistence (DT50) Organic_Matter->Myclobutanil_Persistence sorption pH pH pH->Microbial_Activity influences Texture Texture (Sand/Silt/Clay) Moisture Moisture (Aerobic/Anaerobic) Texture->Moisture affects retention Temperature Temperature Temperature->Microbial_Activity regulates Moisture->Microbial_Activity regulates Microbial_Activity->Myclobutanil_Persistence drives degradation

Caption: Factors influencing the persistence of this compound in soil.

Conclusion and Future Research Directions

The persistence of this compound in soil is a multifaceted issue, with microbial degradation under aerobic conditions being the primary pathway of dissipation. Soil organic matter, temperature, and moisture content are the most critical factors influencing the rate of this degradation. Soils with higher organic matter and active microbial populations, under warm and aerobic conditions, will exhibit faster this compound degradation. Conversely, persistence is significantly prolonged in anaerobic environments.

For researchers and environmental professionals, it is imperative to consider the specific soil characteristics and environmental conditions when assessing the potential risks associated with this compound use. Future research should focus on:

  • Direct comparative studies of this compound persistence in a wider range of standardized soil types (sandy loam, clay loam, silt loam, etc.) under identical conditions.

  • Identification of specific microbial species and enzymatic pathways responsible for this compound degradation.

  • Investigating the formation and fate of this compound metabolites in different soil types.

  • Developing predictive models that can accurately estimate this compound persistence based on key soil and environmental parameters.

By continuing to build a comprehensive understanding of this compound's behavior in the soil environment, we can better inform regulatory decisions, promote sustainable agricultural practices, and safeguard environmental health.

References

A Comparative Risk Assessment of Myclobutanil and Other Demethylation Inhibitor (DMI) Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Mechanism of DMI Fungicides

Demethylation Inhibitor (DMI) fungicides, classified under the Fungicide Resistance Action Committee (FRAC) Group 3, are a cornerstone of modern agriculture for managing a wide spectrum of fungal diseases.[1] These compounds, which include the triazole, imidazole, and pyrimidine chemical groups, are systemic in nature, allowing them to be absorbed and translocated within plant tissues to provide both preventative and curative protection.[1][2] Their efficacy stems from a highly specific mode of action: the inhibition of sterol biosynthesis in fungi.[1][3][4]

This guide provides a comparative risk assessment of myclobutanil against other widely used DMI fungicides, such as tebuconazole, propiconazole, and difenoconazole. By synthesizing toxicological, ecotoxicological, and resistance data, this document aims to equip researchers and crop protection specialists with the critical information needed for informed decision-making in both field applications and developmental research.

The Common Mechanism: Inhibition of Ergosterol Synthesis

All DMI fungicides share a common molecular target: the cytochrome P450 enzyme C14-demethylase (CYP51).[3][5] This enzyme is critical for the biosynthesis of ergosterol, an essential sterol that maintains the structural integrity and fluidity of fungal cell membranes.[1][4][6] By binding to and inhibiting CYP51, DMIs halt the conversion of lanosterol to ergosterol.[6] This disruption leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol, ultimately compromising the fungal cell membrane, causing leakage of cellular contents, and leading to cell death.[1][4][6]

DMI_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Conversion Disrupted_Membrane Disrupted Cell Membrane (Leakage & Cell Death) CYP51->Disrupted_Membrane Membrane Functional Cell Membrane Ergosterol->Membrane Essential Component Ergosterol->Membrane DMI DMI Fungicide (this compound, Tebuconazole, etc.) DMI->CYP51 Inhibition Ecotox_Workflow cluster_lab Laboratory Hazard Assessment cluster_field Environmental Exposure Assessment cluster_risk Risk Characterization A1 Select Test Fungicides (this compound, Tebuconazole, etc.) A2 Acute Toxicity Testing (OECD 203, 202, 201) A1->A2 B1 Model Environmental Fate (Persistence, Runoff, Leaching) A1->B1 A4 Determine Endpoints: LC50 (Fish) EC50 (Daphnia) EC50 (Algae) A2->A4 A3 Test Organisms: - Fish (Rainbow Trout) - Invertebrate (Daphnia magna) - Algae (Scenedesmus subspicatus) A3->A2 C1 Derive Predicted No-Effect Concentration (PNEC) (LC50 / Assessment Factor) A4->C1 Toxicity Data B2 Predict Environmental Concentration (PEC) in relevant compartments (water, sediment) B1->B2 C2 Calculate Risk Quotient (RQ) RQ = PEC / PNEC B2->C2 Exposure Data C1->C2 C3 Compare RQs Risk acceptable if RQ < 1 Potential risk if RQ ≥ 1 C2->C3

References

Safety Operating Guide

Mastering Myclobutanil: A Guide to Personal Protective Equipment for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and scientist, the integrity of the laboratory environment is paramount. This guide provides an in-depth operational plan for the safe handling of Myclobutanil, a widely used triazole fungicide. By understanding the chemical's properties and adhering to rigorous safety protocols, you can ensure both personal safety and the validity of your research. This document moves beyond a simple checklist, offering a procedural and educational resource grounded in scientific principles.

Understanding the Hazard: Why Specific PPE is Crucial

This compound, while an effective fungicide, presents several hazards that necessitate a comprehensive personal protective equipment (PPE) strategy. It is classified as harmful if swallowed and causes serious eye irritation. Furthermore, it is suspected of damaging fertility or the unborn child. In some jurisdictions, it is listed as a developmental toxin. When heated, this compound can decompose to release toxic gases, including hydrogen cyanide.

The primary routes of exposure in a laboratory setting are inhalation, ingestion, eye contact, and skin contact. Therefore, the selection of PPE is directly correlated to mitigating these risks during routine laboratory operations such as weighing, mixing, and application.

Core PPE Requirements for Handling this compound

A foundational PPE ensemble is required for any procedure involving this compound. The following table outlines the minimum requirements, with specific recommendations based on the formulation and task.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) with a minimum thickness of >0.11 mm.Prevents dermal absorption of this compound. Nitrile gloves offer good resistance to a range of chemicals.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.Protects against accidental splashes of this compound solutions, which can cause serious eye irritation.
Body Protection A lab coat or chemical-resistant apron worn over long-sleeved clothing and long pants.Protects the skin from accidental spills and contamination.
Footwear Closed-toe shoes.Provides a barrier against spills and protects the feet from dropped objects.

Task-Specific PPE

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.